molecular formula C8H10N2O B1615276 1-Methyl-1-phenylurea CAS No. 4559-87-9

1-Methyl-1-phenylurea

Cat. No.: B1615276
CAS No.: 4559-87-9
M. Wt: 150.18 g/mol
InChI Key: SKAADKSETAYKGL-UHFFFAOYSA-N
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Description

Contextualization within Urea (B33335) Chemistry and Derivatives

Urea and its derivatives represent a significant class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms. ontosight.ai This core structure allows for a vast number of variations through the substitution of different functional groups onto the nitrogen atoms, leading to a wide array of molecules with diverse chemical properties and applications. rsc.org Phenylureas are a prominent subclass of these derivatives, where at least one of the nitrogen atoms is attached to a phenyl ring. nih.gov

These compounds are of significant interest in medicinal chemistry, materials science, and agriculture due to the metabolic stability of the N-C(O)-N linkage and the numerous possible structural variations. rsc.org 1-Methyl-1-phenylurea, with the chemical formula C₈H₁₀N₂O, is a specific asymmetrical urea derivative. nih.gov In its structure, one nitrogen atom of the urea core is bonded to both a methyl group and a phenyl group, while the other nitrogen atom is bonded to two hydrogen atoms. This specific arrangement distinguishes it from its isomer, 1-Methyl-3-phenylurea, and influences its chemical reactivity and biological interactions. nih.govlookchem.com The ability of the urea group to participate in hydrogen bonding can affect the compound's solubility and its interactions with biological molecules. ontosight.ai

Table 1: Chemical Properties of this compound

Property Value
CAS Number 4559-87-9 fluorochem.co.uk
Molecular Formula C₈H₁₀N₂O nih.gov
Molecular Weight 150.18 g/mol fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Hydrogen Bond Donors 1 fluorochem.co.uk
Hydrogen Bond Acceptors 1 fluorochem.co.uk
Canonical SMILES CN(C(N)=O)c1ccccc1 fluorochem.co.uk

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Historical Overview of Academic Investigations on Phenylurea Compounds

Academic and industrial interest in phenylurea compounds surged in the mid-20th century, primarily driven by the discovery of their potent herbicidal properties. rsc.orgresearchgate.net The revelation that compounds like 3-(4-chlorophenyl)-1,1-dimethylurea (Monuron) possessed weed-killing capabilities led to extensive research and the development of a large family of unsymmetrical phenylurea derivatives for agricultural use. rsc.org Other derivatives such as Fenuron (B33495), Diuron, and Isoproturon became widely used chemicals that function by inhibiting photosynthesis in plants. rsc.orgresearchgate.net

Beyond their role in agriculture, research has explored the broader biological activities of phenylurea derivatives. These compounds have been investigated as plant growth regulators, with some demonstrating cytokinin-like activity, capable of influencing cell division and differentiation in plants. nih.govpengnuochemical.com Over the years, structure-activity relationship studies have been a key focus, aiming to understand how modifying the substituents on the phenylurea structure alters its biological function. nih.gov This foundational research has paved the way for the development of phenylureas for diverse applications, including investigations into their potential as pharmaceutical agents. pengnuochemical.comiglobaljournal.com The degradation of these compounds in the environment has also been a significant area of study, with research focusing on microbial processes that break down phenylurea herbicides in soil and water. oup.comnih.gov

Scope and Significance of Current Research on this compound

Current research on this compound is primarily centered on its application in synthetic chemistry, particularly for the development of potential therapeutic agents. It has been identified as an epoxy molecule used in the synthesis of pharmaceutical preparations. biosynth.com Notably, these preparations are being investigated for the treatment of autoimmune diseases and nervous system disorders. biosynth.com

The compound serves as a building block or chemical intermediate, where its specific structure is incorporated into larger, more complex molecules designed to interact with biological targets. lookchem.com While much of the broader research on phenylureas has focused on applications like herbicides or enzyme inhibitors, the specific focus on this compound appears more specialized towards its role in constructing molecules for pharmaceutical research. biosynth.combohrium.com The unique substitution pattern of a methyl and a phenyl group on the same nitrogen atom provides a distinct chemical scaffold for synthetic chemists to build upon.

Table 2: Summary of Research Focus for this compound

Research Area Description
Pharmaceutical Synthesis Used as an epoxy molecule in the synthesis of pharmaceutical preparations. biosynth.com
Therapeutic Targets Investigated for the development of treatments for autoimmune and nervous diseases. biosynth.com
Chemical Intermediate Employed as a building block or starting material for creating more complex compounds. lookchem.com

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAADKSETAYKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879133
Record name 1-METHYL-1-PHENYL UREA
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4559-87-9
Record name N-Methyl-N-phenylurea
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-methyl-1-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYL-1-PHENYL UREA
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Synthetic Methodologies for 1 Methyl 1 Phenylurea and Analogues

Direct Synthesis Approaches to 1-Methyl-1-phenylurea

Direct methods for forming the urea (B33335) linkage in this compound typically involve the reaction of a nitrogen-containing nucleophile with a carbonyl source. These approaches range from one-pot multi-reactant strategies to catalyzed and non-catalyzed reactions, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

One-pot synthesis represents a highly efficient strategy for constructing complex molecules like substituted ureas from simple precursors in a single reaction vessel, thereby minimizing waste and simplifying purification processes. researchgate.net Various methods have been developed that allow for the synthesis of urea derivatives from diverse starting materials such as primary alcohols, nitriles, or amines. researchgate.netthieme-connect.com

A notable one-pot method involves the direct transformation of primary alcohols into carbamoyl (B1232498) azides using a combination of iodobenzene (B50100) dichloride (PhICl₂) and sodium azide, which can then react with amines to form the desired urea. thieme-connect.com Another approach accomplishes the synthesis of N-monosubstituted ureas from nitriles through a one-pot sequence involving the formation of an amidoxime, a Tiemann rearrangement to a cyanamide, and subsequent acidic hydrolysis. researchgate.net Phosgene-free methods are particularly desirable due to the toxicity of phosgene (B1210022). thieme-connect.com Such methods often rely on the carbonylation of amines using carbon monoxide or carbon dioxide, although these can require transition-metal catalysts. thieme-connect.com

An efficient one-pot synthesis of N-substituted ureas, including this compound, has been achieved using urea as a safe carbonylation agent in the presence of a reusable iron(II) catalyst. rsc.org This method involves the reaction of urea with various amines in dioxane at elevated temperatures. rsc.org Similarly, chlorosulfonyl isocyanate can be used to react with amines, followed by in-situ hydrolysis to yield mono-substituted ureas in high purity and yield. asianpubs.org These one-pot strategies offer practical and convenient pathways to a wide array of urea derivatives. asianpubs.orgorganic-chemistry.org

Table 1: Examples of One-Pot Syntheses of Substituted Ureas

Starting Material(s) Reagent(s) Product Type Reference(s)
Primary Alcohols, Amines Iodobenzene dichloride, Sodium azide Substituted Ureas thieme-connect.com
Nitriles Hydroxylamine, Benzenesulfonyl chloride N-Monosubstituted Ureas researchgate.net
Amines Chlorosulfonyl isocyanate Mono-substituted Ureas asianpubs.org
Amines, Urea Iron(II) catalyst N-Substituted Ureas rsc.org
Amines Potassium isocyanate, Water N-Substituted Ureas rsc.org

Catalysis plays a pivotal role in the synthesis of ureas, often enabling reactions under milder conditions, improving yields, and enhancing selectivity. Both acid and base catalysts, as well as heterogeneous systems like zeolites, have been extensively studied.

A specific example is the synthesis of this compound using a Merrifield resin-anchored iron(II)-anthra complex, [FeII(Anthra-Merf)], as a heterogeneous catalyst. rsc.org In this process, urea is reacted with N-methylaniline in dioxane at 100 °C for 8 hours, yielding the target product. rsc.orgrsc.org The reusability of such polymer-supported catalysts makes them attractive for industrial applications. rsc.org

Acidic catalysts can facilitate urea synthesis through several mechanisms. In the reaction of amines with cyanic acid, general acid catalysis is observed, particularly with weakly basic amines. rsc.org The mechanism is believed to involve a zwitterionic intermediate, where the rate-limiting step is proton transfer, which is accelerated by the acid catalyst. rsc.orgrsc.org

However, the effect of acidic catalysts can be complex. In the synthesis of methyl N-phenyl carbamate (B1207046) (a related compound) from phenylurea and methanol (B129727), acidic catalysts like ZnCl₂ were found to decrease the yield of the main product, instead promoting the formation of by-products such as aniline (B41778) and methyl carbamate. psu.eduresearchgate.netepa.gov Similarly, in urea transesterification reactions, catalysts with excessively strong or numerous acid sites can exhibit lower reaction rates due to strong adsorption and potential poisoning of the active sites by the basic urea molecule. acs.org The effectiveness and outcome of acid catalysis are therefore highly dependent on the specific reaction, substrates, and catalyst properties. mdpi.com

Basic catalysts generally enhance the rate of urea synthesis by increasing the nucleophilicity of the amine reactant. In the reaction of phenylurea with methanol, basic compounds like MgO and ZnO were shown to significantly increase the yield of methyl N-phenyl carbamate. psu.eduresearchgate.net The study concluded that a catalyst with moderate basicity provided the best performance. psu.edu

The synthesis of phenylurea from aniline and cyanic acid also demonstrates general base catalysis. rsc.org The proposed mechanism involves a zwitterionic intermediate, and the base facilitates a rate-limiting proton transfer step. rsc.org The Brønsted plot for this reaction is nonlinear, which is consistent with this proposed mechanism. rsc.org The choice of a basic catalyst can be crucial for directing the reaction towards the desired urea product and away from potential side reactions. psu.edu

Zeolites, with their well-defined pore structures and acidic or basic properties, are effective catalysts for various organic transformations, including urea synthesis and related reactions. acs.orgresearchgate.net They can act as solid acid catalysts, promoting reactions at their active sites. acs.org For instance, zeolites have been shown to significantly accelerate the pyrolysis (thermolysis) of urea, shifting the decomposition process to lower temperatures. acs.orgresearchgate.net This is crucial in processes like urea-SCR (Selective Catalytic Reduction) for NOx abatement, where urea decomposition into ammonia (B1221849) and isocyanic acid is the first step. acs.org

In the synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol, zeolite HY was identified as a highly effective catalyst. researchgate.netsciengine.com The acidic nature of the zeolite is believed to promote the reaction. researchgate.net Furthermore, the shape-selective properties of zeolites can influence product distribution. researchgate.netnih.gov For example, in the photocatalytic synthesis of urea from in-situ generated ammonia and CO₂, a zeolite-supported Fe-titanate catalyst showed increased yield, attributed to the high adsorption of reactants and the shape-selective environment of the zeolite pores. nih.gov

Table 2: Overview of Catalytic Systems in Urea Synthesis

Catalyst Type General Role Example Reaction Reference(s)
Acidic Activates carbonyl source or assists in proton transfer steps. Phenylurea synthesis from aniline and cyanic acid. rsc.orgrsc.org
Basic Enhances nucleophilicity of the amine. Methyl N-phenyl carbamate from phenylurea and methanol. psu.eduresearchgate.net
Iron(II) Complex Facilitates carbonylation using urea as a carbonyl source. Synthesis of this compound. rsc.orgrsc.org
Zeolite Provides acidic sites and a shape-selective environment. Methyl N-phenyl carbamate from aniline, urea, and methanol. researchgate.netsciengine.com

While catalysis is often employed to improve reaction efficiency, several non-catalytic pathways for the synthesis of this compound and its analogues exist. The most traditional and direct method involves the reaction of an appropriate isocyanate with an amine. For instance, an analogue, 1-methyl-1-(4-pyridylmethyl)-3-phenylurea, is synthesized by simply stirring phenyl isocyanate with 4-(methylaminomethyl)pyridine in chloroform (B151607). prepchem.com This type of reaction is typically fast, high-yielding, and does not require a catalyst, although it relies on the availability of the corresponding isocyanate, which is often prepared from toxic phosgene. thieme-connect.com

To avoid phosgene and isocyanates, alternative non-catalytic methods have been developed. A simple, mild, and efficient catalyst-free method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org This environmentally friendly approach produces a variety of ureas in good to excellent yields with high purity, often requiring only simple filtration. rsc.org

Furthermore, some reactions can proceed spontaneously under thermal conditions without a catalyst. The reaction between phenylurea and methanol to produce methyl N-phenyl carbamate, for example, was found to be a spontaneous reaction that occurs in the absence of a catalyst, though the yield is significantly enhanced by one. psu.eduresearchgate.net Direct alkylation of urea is another potential route, but it often requires harsh conditions and can suffer from competing O-alkylation and dialkylation reactions. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of urea derivatives. Studies on analogous compounds provide insight into the key parameters influencing the synthesis of this compound. For the synthesis of unsymmetrical arylureas, the choice of solvent and base has been shown to be crucial. researchgate.net

In the synthesis of 1-(4-methoxyphenyl)-3-phenylurea (B3336787) from 3-phenyl-1,4,2-dioxazol-5-one (B8146842) and p-anisidine, various solvents and alkaline salts were tested to find the optimal conditions. researchgate.net Methanol was identified as a suitable solvent. researchgate.net The use of carbonate and acetate (B1210297) salts like potassium carbonate, cesium carbonate, and sodium acetate resulted in nearly quantitative yields. researchgate.net Temperature and reaction time are also significant; reactions performed at elevated temperatures generally proceed faster, while room temperature reactions may require a longer duration to achieve high yields. researchgate.net

For palladium-catalyzed carboamination reactions to produce substituted imidazolidin-2-ones from N-allylurea substrates, optimization of the catalyst system and base is key. nih.gov Different palladium sources and ligands are screened to find the most effective combination. nih.gov Sodium tert-butoxide is a commonly used base in these transformations. nih.gov

Table 1: Effect of Base on the Synthesis of 1-(4-methoxyphenyl)-3-phenylurea

Entry Base Solvent Yield (%)
1 K₂CO₃ Methanol 98
2 Cs₂CO₃ Methanol 99
3 NaHCO₃ Methanol 65
4 KOAc Methanol 99
5 NaOAc Methanol 99
6 K₃PO₄ Methanol 87

Data sourced from a study on the synthesis of unsymmetrical phenylurea derivatives. researchgate.net

Precursor Chemistry in this compound Formation

Phenylurea is a pivotal intermediate in the synthesis of this compound and its derivatives. A common and straightforward method to prepare phenylurea involves the reaction of aniline salts with urea in an aqueous solution. orgsyn.org For instance, boiling a solution of aniline hydrochloride with urea yields phenylurea. orgsyn.org This reaction is explained by the formation of an equilibrium mixture of urea and ammonium (B1175870) cyanate (B1221674), where the ammonium cyanate reacts with aniline hydrochloride to form the product. orgsyn.org

Once formed, phenylurea can be N-substituted in subsequent steps. For example, palladium-catalyzed C-N cross-coupling reactions can be used to arylate phenylurea, demonstrating its utility as a building block for more complex unsymmetrical ureas. nih.gov A three-step pathway to synthesize N-phenyl-N'-(substituted)-phenoxy acetyl ureas begins with the synthesis of phenylurea, which is then reacted with chloroacetyl chloride to form an intermediate that is further treated with various substituted phenols. iglobaljournal.com

The synthesis of methyl N-phenyl carbamate from aniline and urea also proceeds through a phenylurea intermediate, which is then alcoholyzed by methanol. sciengine.comacs.org This highlights phenylurea's role as a central precursor in reactions leading to various substituted single-nitrogen phenyl compounds.

The one-pot synthesis from aniline, urea, and methanol is a well-studied route, primarily for the production of Methyl N-phenyl carbamate (MPC). acs.orgresearchgate.netresearchgate.net In this reaction system, aniline and urea first react to form phenylurea. sciengine.comacs.org Subsequently, a competitive side reaction between phenylurea and methanol occurs to produce aniline and methyl carbamate. sciengine.com The main reaction path, however, involves the alcoholysis of the phenylurea intermediate by methanol to yield MPC. sciengine.comacs.org

The choice of catalyst significantly impacts the efficiency and product distribution of this reaction. While the reaction can proceed without a catalyst, the conversion of aniline is typically low. researchgate.net Various catalysts have been investigated to enhance the reaction, with modified zeolites showing particular promise. researchgate.net For example, a KNO₃-modified HY zeolite catalyst demonstrated high aniline conversion (93.1%) and MPC selectivity (82.6%) under optimal conditions. researchgate.net Side products such as N-methylaniline (NMA) and diphenylurea (DPU) can also be formed. researchgate.net

Table 2: Effect of Different Catalysts on the Synthesis of MPC from Aniline, Urea, and Methanol

Catalyst Aniline Conversion (%) MPC Selectivity (%) NMA Selectivity (%) DPU Selectivity (%) MPC Yield (%)
None 50.5 72.5 18.4 9.1 36.6
ZnCl₂ 86.2 66.7 17.4 15.9 57.5
Zn(OAc)₂ 86.3 66.6 18.4 15.0 57.4
PbO 87.3 60.2 17.4 22.4 52.6
HY (5.0) 85.5 70.5 16.2 13.3 60.3

Reaction conditions: molar ratio of aniline:urea:methanol = 1:5:15; reaction time, 5 h; reaction temperature, 453 K. researchgate.net

In the presence of a γ-Al₂O₃ catalyst, the reaction path can shift from proceeding through the phenylurea intermediate to a methyl carbamate intermediate. acs.orgresearchgate.net

Synthetic Routes to Substituted this compound Derivatives

A variety of synthetic methods have been developed to produce substituted this compound derivatives, which are valuable in pharmaceuticals and agrochemicals. tandfonline.com

One effective method involves the palladium-catalyzed carboamination of N-allylureas with aryl bromides. This allows for the synthesis of 4-substituted imidazolidin-2-ones. nih.gov The reaction tolerates a range of functional groups on the aryl bromide, including nitriles, esters, and trifluoromethyl groups, as well as ortho-substituents and heteroaromatic systems. nih.gov

Another versatile, phosgene-free method uses 3-substituted dioxazolones as isocyanate surrogates. tandfonline.com These precursors react with various amines in the presence of a mild base like sodium acetate in methanol to form unsymmetrical arylurea derivatives. researchgate.nettandfonline.com This approach has been used to synthesize a broad scope of over 55 phenylurea derivatives, including mono-, di-, and tri-substituted versions with aryl, alkyl, and heteroaryl groups, in moderate to excellent yields. tandfonline.com The method shows good chemoselectivity, avoiding the formation of unwanted symmetrical urea byproducts. tandfonline.com

Furthermore, multi-step syntheses can be employed to build complexity. For instance, a series of novel phenylurea derivatives containing a 2-benzoylindan-1-one moiety were synthesized by reacting phenylurea-substituted acetophenones with phthalaldehyde. cumhuriyet.edu.tr Similarly, N-phenyl-N'-(substituted)-phenoxy acetyl ureas are prepared via a three-step sequence starting from phenylurea. iglobaljournal.com

Table 3: List of Chemical Compounds

Compound Name
This compound
1-(4-methoxyphenyl)-3-phenylurea
1-Allyl-1-methyl-3-phenylurea
1-hydroxyl-3-phenylurea
1-methyl-1-methoxyl-3-phenylurea
3-phenyl-1,4,2-dioxazol-5-one
Aniline
Aniline hydrochloride
Benzylurea
Carbonyl diimidazole
Cesium carbonate
Chloroacetyl chloride
Diphenylurea (Carbanilide)
Ethyl isocyanate
HY zeolite
Methanol
Methyl N-phenyl carbamate (MPC)
N-allylallylamine
N-chloroacetyl phenylurea
N-methylaniline (NMA)
p-anisidine
Phosgene
Phenyl isocyanate
Phenylurea
Phthalaldehyde
Potassium carbonate
Potassium cyanate
Sodium acetate
Sodium tert-butoxide
Urea
Zinc chloride
Zinc acetate

Reaction Mechanisms and Chemical Reactivity of 1 Methyl 1 Phenylurea

Mechanistic Studies of 1-Methyl-1-phenylurea Synthesis

The synthesis of this compound can be approached through various chemical pathways, often involving the reaction of an amine with an isocyanate or a related precursor. The elucidation of the precise mechanisms, including the identification of transient intermediates and the influence of catalysts, is crucial for optimizing reaction conditions and yields.

Elucidation of Reaction Intermediates

The synthesis of phenylureas, including N-methylated derivatives, often proceeds through the formation of key reactive intermediates. In the reaction of aniline (B41778) with urea (B33335) to form phenylurea, an equilibrium mixture of urea and ammonium (B1175870) cyanate (B1221674) is believed to form. The ammonium cyanate then reacts with aniline hydrochloride. orgsyn.org A significant intermediate in some phenylurea syntheses is phenyl isocyanate. orgsyn.org This intermediate can be generated in situ from the corresponding amine and phosgene (B1210022) or a phosgene substitute like triphosgene. rsc.orgmdpi.com The subsequent reaction of the isocyanate with an amine leads to the formation of the urea linkage.

In non-phosgene routes, such as the reaction of phenylurea with methanol (B129727), phenyl isocyanate is also proposed as a decomposition product and intermediate. psu.edu Another important class of intermediates are carbamates. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea can proceed through a phenyl carbamate (B1207046) intermediate, which then undergoes nucleophilic acyl substitution. mdpi.com In the one-pot synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol, several potential intermediates have been identified, including dimethyl carbonate, methyl carbamate, 1-phenyl biuret, and diphenylurea, with the phenylurea intermediate being significant in the absence of a catalyst. acs.org

For the synthesis of N-substituted ureas via amine-urea transamidation, the decomposition of urea into an isocyanic acid or a carbamate intermediate is considered the rate-limiting step. nih.gov In the nitrosation of phenylurea, an initial O-nitroso compound is formed rapidly, which then rearranges to the N-nitroso derivative. rsc.org

Proposed Catalytic and Non-Catalytic Pathways

The synthesis of this compound and related compounds can be achieved through both catalytic and non-catalytic methods.

Non-Catalytic Pathways: A straightforward, non-catalytic method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce a variety of ureas in good yields without the need for an organic co-solvent or catalyst. rsc.org The reaction between phenylurea and methanol to produce methyl N-phenyl carbamate can also occur spontaneously without a catalyst. psu.eduresearchgate.net Similarly, the reaction of an amine with an isocyanate, often generated in situ, is a common non-catalytic route. rsc.orgmdpi.com For example, methylamine (B109427) can be reacted with 4-trifluoromethyphenyl isocyanate in THF to yield 1-methyl-3-(4-(trifluoromethyl)phenyl)urea. tandfonline.com

Catalytic Pathways: Various catalysts can be employed to enhance the efficiency and selectivity of urea synthesis. In the synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol, γ-Al2O3 has been shown to alter the reaction path, favoring a methyl carbamate intermediate over a phenylurea intermediate. acs.org Lewis acid catalysts have also been noted for their high catalytic activity in similar reactions. researchgate.net

Palladium-based catalysts are effective in several synthetic routes. For instance, Pd/C can catalyze the N-methylation of urea derivatives using methanol as both a hydrogen and a carbon source. chemrxiv.org The Catellani reaction, which utilizes a palladium catalyst in conjunction with a norbornene co-catalyst, allows for the ortho-C–H methylation of aryl halides, providing a route to methylated aromatic compounds that could be precursors to specific phenylureas. rsc.org

Furthermore, basic catalysts like MgO, ZnO, and ZrO2 have been found to significantly increase the yield of methyl N-phenyl carbamate from the reaction of phenylurea and methanol. psu.edu In contrast, acidic catalysts in the same reaction tend to promote the formation of aniline and methyl carbamate. psu.edu

Degradation and Decomposition Kinetics of 1-Methyl-1-nitroso-3-phenylurea (B1198639) Derivatives

The study of the decomposition of 1-methyl-1-nitroso-3-phenylurea and its derivatives provides insight into their stability and reactivity under various conditions.

Kinetic Analysis of 1-Methyl-1-nitroso-3-phenylurea Decomposition

The decomposition of 3-substituted-phenyl-1-nitroso-1-methylureas has been studied, revealing that the reaction follows first-order kinetics with respect to the concentration of the nitroso compound when the pH is held constant. tandfonline.com It was observed that the rate of decomposition is influenced by the electronic properties of the substituent on the phenyl ring, with electron-withdrawing groups leading to a faster decomposition rate. tandfonline.com

Influence of pH and Temperature on Decomposition Rates

The decomposition rate of 1-methyl-1-nitroso-3-phenylurea derivatives is dependent on both pH and temperature. tandfonline.com The rate of decomposition was studied under specific pH conditions and at various temperatures to understand these dependencies. tandfonline.com The temperature dependence of the decomposition rate allows for the determination of the activation parameters for the reaction. tandfonline.com

Activation Parameters: Enthalpy and Entropy of Activation

From the temperature dependence of the decomposition rate of 3-substituted-phenyl-1-nitroso-1-methylureas, the apparent enthalpy (ΔH‡) and entropy of activation (ΔS‡) have been determined. tandfonline.com Interestingly, the sequence of the decomposition rates for a series of these compounds was found to be largely governed by the variation in the entropy of activation rather than the enthalpy of activation. tandfonline.com This suggests that the organization of the transition state plays a more significant role in determining the reaction rate than the energy barrier of the reaction itself. tandfonline.com

Substituent Effects on Reaction Rates

The rate of chemical reactions involving this compound can be significantly influenced by the presence of various substituents on the phenyl ring. These effects are primarily electronic in nature, altering the electron density at the reaction center and thereby affecting the stability of intermediates and transition states. libretexts.orglumenlearning.com Groups that withdraw electron density from the aromatic ring are generally termed deactivating groups, and they tend to slow down reactions where the ring acts as a nucleophile. lumenlearning.com Conversely, electron-donating groups are known as activating groups, which increase the electron density of the ring and accelerate such reactions. libretexts.orglumenlearning.com

In the context of urea derivatives, the nature of the substituent on the phenyl group plays a critical role in determining reactivity. For instance, in the decomposition of 3-substituted-phenyl-1-nitroso-1-methylureas, a study found that the more electron-withdrawing the ring substituent is, the greater the rate of decomposition. tandfonline.com This suggests that stabilization of a negative charge in the transition state is a key factor.

The acid-catalyzed hydrolysis of substituted phenylureas provides a clear example of these electronic effects. rsc.org A study on the hydrolysis of various phenylureas in aqueous sulfuric acid demonstrated that the reaction mechanism and rate are highly dependent on the substituent. rsc.org For many substituted phenylureas, Hammett ρ constants, which quantify the effect of substituents on reaction rates, were determined, supporting a mechanism involving water as a proton transfer agent. rsc.org In strongly acidic conditions (>70% w/w H₂SO₄), phenylureas with electron-donating substituents were observed to undergo sulfonation rather than hydrolysis. rsc.org

Interestingly, the effect of substituents can be context-dependent. While electron-withdrawing groups often accelerate hydrolysis, studies on the synthesis of N-substituted ureas from anilines showed that electron-donating groups on the aniline led to higher reaction rates and better yields. rsc.org In another example concerning excited-state intermolecular proton transfer (ESPT) in anthracene-urea derivatives, an electron-withdrawing trifluoromethyl group (-CF3) on the phenyl ring resulted in a slower ESPT reaction, whereas an electron-donating methoxy (B1213986) group (-OCH3) led to a faster reaction. researchgate.net This was attributed to the substituents' influence on the charge transfer character of the excited state. researchgate.net

The general principles of substituent effects on reactivity can be summarized by their influence on the electrophilicity of the reaction site. sci-hub.selibretexts.org Electron-withdrawing groups increase the partial positive charge on an adjacent carbonyl carbon, making it more susceptible to nucleophilic attack, thus increasing the reaction rate. libretexts.org Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing the reaction. libretexts.org

Table 1: Effect of Substituents on the Rate of Nitration in Benzene (B151609) Derivatives (Relative to Benzene)

Substituent (R in C₆H₅R)Relative RateActivating/Deactivating
-OH1,000Activating
-CH₃25Activating
-H1Reference
-Cl0.033Deactivating
-NO₂6 x 10⁻⁸Deactivating

This table illustrates the general principle of how different functional groups affect the rate of electrophilic aromatic substitution, a concept applicable to the phenyl group in this compound. Data sourced from kinetic studies of nitration. lumenlearning.com

Fundamental Chemical Interactions

Hydrogen Bonding Characteristics in Urea Structures

The urea functional group is a key structural motif that endows molecules like this compound with the ability to form hydrogen bonds. lookchem.com This capability is fundamental to its chemical behavior, influencing properties such as solubility and its interactions with other molecules. lookchem.comontosight.ai The urea moiety contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen). nih.gov

In the solid state, phenylurea compounds often form intermolecular hydrogen bonds that link adjacent molecules. researchgate.net For example, crystal structure analysis has revealed N—H⋯O hydrogen bonds that create inversion dimers, which then assemble into chains. researchgate.net The ability to form these specific hydrogen bond networks is crucial in various applications, such as the design of optical sensors for phenylurea pesticides, where the interaction between the urea's N-H group and a carboxylate dye is the basis for detection. researchgate.net

Furthermore, intramolecular hydrogen bonding can occur in certain substituted ureas, significantly influencing their conformational preferences. In a study of 1-methoxy-1-methyl-3-phenylurea, a molecule structurally related to this compound, NMR evidence confirmed the presence of an intramolecular hydrogen bond between the methoxy oxygen and the amide proton. researchgate.net This interaction stabilizes an "anti" conformation, which was found to be more stable than the corresponding "syn" structure by at least 9 kcal/mol according to density functional theory (DFT) calculations. researchgate.net The presence of specific substituents can also promote the formation of hydrogen bonds; for instance, halogen atoms at the ortho position of the N-aryl group can encourage the formation of intermolecular hydrogen bonds. nih.gov

Table 2: Hydrogen Bonding Properties of a Substituted Phenylurea

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Data for 3-(4-Fluorophenyl)-1-methyl-1-phenylurea, a derivative of this compound, as computed by Cactvs 3.4.8.18. nih.gov The values represent the number of N-H or O-H bonds and the number of nitrogen or oxygen atoms, respectively, available for hydrogen bonding.

Carbonyl Group Reactivity and Electronic Structure

The carbonyl group (C=O) is the central functional group in this compound, and its properties are directly tied to its electronic structure. libretexts.org The carbon-oxygen double bond is highly polarized due to the greater electronegativity of the oxygen atom. libretexts.org This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, making the carbon atom an electrophilic center prone to nucleophilic attack. libretexts.orgox.ac.uk

The reactivity of the carbonyl group in ureas is significantly moderated by resonance. The lone pair of electrons on the adjacent nitrogen atoms can be delocalized into the carbonyl group, creating a resonance structure that places a negative charge on the oxygen and a positive charge on the nitrogen. This resonance stabilization is a key feature of amides and ureas. libretexts.org Consequently, the electrophilicity of the carbonyl carbon is reduced, making ureas and amides generally less reactive towards nucleophiles than other carbonyl compounds like ketones and aldehydes. wikipedia.org The qualitative order of electrophilicity is typically RCHO (aldehydes) > R₂CO (ketones) > RCO₂R' (esters) > RCONH₂ (amides). wikipedia.org

The electronic environment around the carbonyl group can be further modified by substituents. wikipedia.org Electron-withdrawing groups attached to the nitrogen or the phenyl ring can decrease the electron-donating effect of the nitrogen atoms, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity. libretexts.org Conversely, electron-donating groups increase the electron density, making the carbonyl carbon less electrophilic and less reactive. libretexts.org The reactivity of the carbonyl group is also influenced by steric factors; bulky groups near the carbonyl carbon can hinder the approach of nucleophiles, slowing down the reaction rate. libretexts.org

Spectroscopically, the carbonyl group has a characteristic strong absorption in infrared (IR) spectroscopy, known as the "carbonyl stretch," which appears between approximately 1600–1900 cm⁻¹. wikipedia.org

Computational and Spectroscopic Investigations

Quantum Chemical Calculations for Molecular Structure and Vibrational Analysis

Quantum chemical calculations serve as a powerful method to predict molecular structure and interpret vibrational spectra. unipd.it These theoretical approaches are instrumental in complementing experimental findings, providing a detailed understanding of the conformational and vibrational characteristics of molecules like 1-Methyl-1-phenylurea.

Density Functional Theory (DFT) has become a primary method for the computational study of phenylurea derivatives due to its favorable balance of accuracy and computational efficiency. researchgate.netkenkyugroup.org The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of analyses. researchgate.netnih.gov DFT calculations are used to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy state on the potential energy surface. tandfonline.combohrium.com For phenylurea compounds, DFT has been successfully used to investigate structural stability and internal rotations. nih.gov These calculations provide a foundational understanding of the molecule's three-dimensional structure, which is essential for analyzing its spectroscopic and electronic properties. researchgate.net

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry approach that provides a starting point for more complex calculations. psu.edu While HF systematically tends to overestimate vibrational frequencies due to the neglect of electron correlation, it is valuable for providing a baseline theoretical framework. psu.edu In studies of phenylurea and related molecules, HF calculations have been used alongside DFT methods to compare and validate results. researchgate.netresearchgate.net The discrepancies between HF and experimental results highlight the importance of including electron correlation, which is a key feature of post-HF methods and DFT. psu.edu

The choice of basis set is a critical parameter in both DFT and HF calculations, as it defines the set of functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), are commonly used for phenylurea compounds. researchgate.netnih.gov These basis sets include polarization (d,p) and diffuse (++) functions, which are important for accurately describing the electronic distribution, particularly in molecules with heteroatoms and potential for hydrogen bonding.

A known systematic error in theoretical calculations is the overestimation of harmonic vibrational frequencies compared to experimental anharmonic frequencies. psu.edu To correct for this, calculated wavenumbers are often uniformly scaled using specific scaling factors. psu.edu These factors are derived empirically by comparing theoretical and experimental data for a range of molecules and depend on the level of theory and basis set used. psu.edu For B3LYP/6-311G(d,p) calculations, for example, a scaling factor around 0.96 is often applied.

Theoretical vibrational analysis allows for the prediction of infrared (IR) and Raman wavenumbers, which can be directly compared to experimental spectra. researchgate.net The calculated frequencies are assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. orientjchem.org For this compound, key vibrational modes include the C=O stretching, N-H stretching and bending, C-N stretching, and various vibrations of the phenyl ring. researchgate.netorientjchem.org The table below presents a representative set of predicted vibrational wavenumbers for this compound, based on DFT calculations performed on analogous phenylurea compounds.

Table 1: Representative Predicted Vibrational Wavenumbers for this compound (DFT/B3LYP)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H Stretch ~3475 Stretching of the secondary amine N-H bond. orientjchem.org
C-H Stretch (Aromatic) ~3150 - 3040 Stretching of C-H bonds in the phenyl ring. orientjchem.org
C-H Stretch (Methyl) ~2950 Stretching of C-H bonds in the methyl group.
C=O Stretch ~1667 Stretching of the carbonyl group, a strong band in IR. orientjchem.org
N-H Bend ~1618 In-plane bending (scissoring) of the N-H bond. orientjchem.org

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. wuxibiology.com Analysis of the frontier molecular orbitals provides crucial information about the molecule's electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical stability and reactivity. kenkyugroup.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For phenylurea derivatives, the HOMO is typically localized over the phenyl ring and the adjacent nitrogen atom, while the LUMO is often centered on the carbonyl group and the phenyl ring. rsc.org Quantum chemical calculations can predict the energies of these orbitals and their spatial distribution. researchgate.netdntb.gov.ua

Table 2: Representative Calculated Frontier Orbital Energies for a Phenylurea Derivative

Parameter Energy (eV) Significance
E(HOMO) ~ -6.10 Indicates electron-donating ability. researchgate.netresearchgate.net
E(LUMO) ~ -1.40 Indicates electron-accepting ability. researchgate.netresearchgate.net

Chemical Hardness and Softness Characterization

The concepts of chemical hardness (η) and softness (σ) are central to understanding a molecule's stability and reactivity. orientjchem.orgkenkyugroup.org These properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator: a large gap signifies a "hard" molecule, which is more stable and less polarizable, while a small gap indicates a "soft" molecule, which is more reactive. orientjchem.orgkenkyugroup.org

The absolute hardness and softness are formally defined as:

Pearson's Absolute Hardness (η) ≈ (ELUMO – EHOMO) / 2 libretexts.org

Absolute Softness (σ) = 1 / η osti.gov

For the parent compound phenylurea, DFT calculations determined the HOMO and LUMO energies to be -8.393 eV and -4.542 eV, respectively. orientjchem.org This results in a calculated hardness value (η) of 1.926 eV, classifying phenylurea as a hard molecule, indicating significant stability. orientjchem.org In a study of fenuron (B33495) (1,1-dimethyl-3-phenylurea), a related herbicide, the HOMO-LUMO energy gap and calculated hardness suggested a low softness value for the compound. ebi.ac.uk

Computational studies on other phenylurea derivatives used as corrosion inhibitors also highlight the importance of these parameters. kenkyugroup.org For instance, one inhibitor, HU2, exhibited a lower hardness value (0.086 a.u.) and consequently higher softness (11.607 a.u.) compared to a similar compound, HU1 (η = 0.091 a.u., σ = 11.008 a.u.). kenkyugroup.org This higher softness was correlated with greater reactivity and better performance as a corrosion inhibitor. kenkyugroup.org

Table 1: Calculated Quantum Chemical Properties of Phenylurea and Derivatives Use the interactive controls to view data for different compounds.

CompoundMethodE HOMO (eV)E LUMO (eV)Energy Gap (eV)Hardness (η) (eV)Reference
PhenylureaDFT-8.393-4.5423.8511.926 orientjchem.org
HU1¹DFT--4.95- kenkyugroup.org
HU2²DFT--4.70- kenkyugroup.org

¹[(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-phenyl-methyl]-urea ²[(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-(4-methoxy-phenyl)-methyl]-urea

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of Phenylurea Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. neovarsity.org For the phenylurea class of compounds, QSAR and its three-dimensional extension (3D-QSAR) have been extensively applied to understand and predict their efficacy as herbicides, antimalarials, and other biologically active agents. nih.govnih.gov These models build a mathematical bridge between molecular features (descriptors) and activity, guiding the design of new, more potent molecules. neovarsity.org

3D-QSAR, in particular, considers the molecule's three-dimensional shape and the steric and electrostatic fields it generates. neovarsity.org This provides a more detailed picture than traditional 2D-QSAR, which relies on descriptors like hydrophobicity (logP) and atom counts. neovarsity.org By aligning a series of active molecules and analyzing their common and differing properties, 3D-QSAR can generate contour maps that visualize regions where certain properties (e.g., bulkiness, positive or negative charge) are favorable or unfavorable for biological activity. neovarsity.org

Predictive Models for Biological Activity

Various QSAR models have been successfully developed for phenylurea compounds, demonstrating high predictive power.

In a study of 12 phenylurea herbicides, both 2D-QSAR and Hologram QSAR (HQSAR) models were constructed to understand their interaction with antibodies in an immunoassay. nih.gov The models showed strong predictive capabilities, with cross-validation q² values of 0.820 for the 2D-QSAR model and 0.752 for the HQSAR model. nih.gov

For a set of 36 phenylurea herbicides, QSAR models were developed to predict their hazardous concentration to aquatic species (HC₅). acs.org Both Multiple Linear Regression (MLR) and Random Forest (RF) methods produced models that met international standards, with the RF model showing superior predictive performance (R² = 0.90) compared to the MLR model (R² = 0.86). acs.org

In the context of antimalarial drug discovery, QSAR analysis was performed on a series of phenylurea-substituted 2,4-diamino-pyrimidines. nih.gov A Partial Least Squares (PLS) model was built that successfully linked molecular descriptors to the antimalarial activity against Plasmodium falciparum. nih.gov

Table 2: Performance of Predictive QSAR Models for Phenylurea Compounds Use the interactive controls to sort the data by different parameters.

Compound ClassActivity PredictedModel TypeKey MetricValueReference
Phenylurea HerbicidesAntibody Recognition (icELISA)2D-QSAR0.820 nih.gov
Phenylurea HerbicidesAntibody Recognition (icELISA)HQSAR0.752 nih.gov
Phenylurea HerbicidesAquatic Ecotoxicity (HC₅)MLR0.86 acs.org
Phenylurea HerbicidesAquatic Ecotoxicity (HC₅)RF0.90 acs.org
Phenylurea AntimalarialsAnti-malarial Activity (Pf 3D7)PLS-- nih.gov

Insights into Molecular Interactions and Recognition

Beyond prediction, QSAR models provide crucial insights into the molecular properties that govern biological activity.

For the phenylurea herbicides studied in the immunoassay, the models revealed that hydrophobicity (logP) was the most significant factor influencing antibody recognition, having a quadratic correlation. nih.gov Additionally, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) was identified as another important determinant of the antigen-antibody interaction. nih.gov This indicates that both the compound's partitioning behavior and its electronic properties are critical for recognition. nih.gov

In the development of antimalarial phenylurea derivatives, the QSAR analysis pointed to lipophilicity as a key driver for improved activity. nih.gov The analysis of the PLS model's descriptors showed that properties like the calculated logP and logD had a significant, positive contribution to the antimalarial effect. nih.gov Docking studies further suggested that the urea (B33335) groups could form important hydrogen bond interactions with acidic residues (like Glu154 or Glu151) in the ATP binding site of the target protein kinase. nih.gov

These findings demonstrate that QSAR and 3D-QSAR are powerful tools for rational drug and herbicide design, providing a clear understanding of the structure-activity landscape and guiding the synthesis of more effective compounds.

Research on Derivatives and Structure Activity Relationships Sar

Design and Synthesis of Substituted 1-Methyl-1-phenylurea Derivatives

The synthesis of substituted this compound derivatives often begins with a core scaffold that is then elaborated through various chemical reactions. A common synthetic strategy involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. tandfonline.com For instance, substituted phenyl-methyl-nitrosoureas can be synthesized from corresponding substituted anilines. tandfonline.com This process typically involves converting the aniline to an isocyanate by reacting it with phosgene (B1210022) or a phosgene equivalent, followed by a reaction with methylamine (B109427) to form the methylurea, and subsequent nitrosation. tandfonline.com

Another versatile method for creating a library of derivatives is to start with a core phenylurea structure and introduce diversity through subsequent reactions. For example, a series of N-phenyl-N'-(substituted)-phenoxy acetyl ureas were synthesized in a three-step process. iglobaljournal.com This involved first synthesizing phenylurea, then reacting it with chloroacetyl chloride, and finally treating the resulting compound with various substituted phenols. iglobaljournal.com Similarly, unsymmetrically N,N'-substituted phenylurea derivatives have been prepared using an in situ generated isocyanate from a dioxazolone precursor, offering a phosgene- and metal-free synthetic route. researchgate.net

The design of these derivatives is often guided by a lead compound identified through screening. For example, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea was identified as a hit for the neuropeptide Y5 (NPY5) receptor. acs.orgacs.orgnih.gov This lead compound was then systematically modified at the stereochemistry, the phenylethyl segment, the urea (B33335) portion, and the 4-phenoxyphenyl group to create over 40 analogues to explore the structure-activity relationship. acs.orgacs.orgnih.gov

The following table provides examples of synthetic approaches for generating this compound derivatives:

Derivative Class Synthetic Approach Key Reactants
Substituted phenyl-methyl-nitrosoureasMulti-step synthesis from anilinesSubstituted anilines, phosgene, methylamine, sodium nitrite
N-phenyl-N'-(substituted)-phenoxy acetyl ureasThree-step pathway from phenylureaPhenylurea, chloroacetyl chloride, substituted phenols
Unsymmetrically N,N'-substituted phenylureasIn situ isocyanate generation3-(4-chloro-3-(trifluoromethyl) 1,4,2-dioxazol-5-one, amines
NPY5 Receptor AntagonistsLead optimization1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, various modifying reagents

Exploration of Structure-Activity Relationships in Phenylurea Analogues

The biological activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the urea moiety. Structure-activity relationship (SAR) studies aim to decipher these dependencies to design more potent and selective compounds.

Systematic modifications of the this compound scaffold have revealed key structural features that govern biological activity. For instance, in the development of neuropeptide Y5 (NPY5) receptor antagonists, modifications to a lead compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, demonstrated that changes in the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group significantly impacted potency. acs.orgacs.org Over 40 analogues were synthesized to map these relationships, resulting in compounds with IC50 values less than 0.1 nM at the NPY5 receptor. acs.orgacs.orgnih.gov

In another study focusing on inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), substitution on the phenyl ring of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas generally led to a slight decrease in in vitro potency compared to the unsubstituted parent compound. nih.gov However, the introduction of polar groups like a carboxyl group significantly diminished activity, suggesting that polar interactions are not favorable for enzyme inhibition. nih.gov

The following table summarizes the effects of specific modifications on the biological activity of phenylurea derivatives:

Target Modification Effect on Activity
Neuropeptide Y5 ReceptorOptimization of the phenylethyl segment, urea portion, and 4-phenoxyphenyl groupIncreased potency (IC50 < 0.1 nM) acs.orgacs.org
Acyl-CoA:cholesterol acyltransferase (ACAT)Substitution on the phenyl ringSlight decrease in potency nih.gov
Acyl-CoA:cholesterol acyltransferase (ACAT)Introduction of polar groups (e.g., carboxyl)Significant decrease in potency nih.gov

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of this compound derivatives, this is particularly evident in their interactions with chiral biological targets like receptors and enzymes.

For a series of trisubstituted phenylurea derivatives acting as neuropeptide Y5 (NPY5) receptor antagonists, the stereochemistry of the phenylethyl segment was a critical determinant of potency. acs.org Specifically, compounds with an (R) configuration at the R3 position were found to be more potent than their (S) configuration counterparts. acs.org Furthermore, the preference for the stereochemistry at the R2 position was dependent on the configuration at R3. For instance, when R3 was an (R)-methyl group, an (S)-hydroxyl group at R2 was preferred. acs.org Conversely, when R3 was an (S)-methyl group, an (R)-hydroxyl group at R2 was favored. acs.org

This demonstrates that the precise spatial orientation of substituents is crucial for optimal binding to the NPY5 receptor, highlighting the importance of stereochemistry in drug design.

The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is essential for its interaction with a biological receptor. For this compound derivatives targeting the neuropeptide Y5 (NPY5) receptor, specific conformational features are required for high-affinity binding.

Studies on trisubstituted phenylurea analogues revealed that the molecule must adopt a particular conformation to fit into the binding pocket of the NPY5 receptor. acs.orgispub.com This was elucidated by synthesizing and testing a series of over 40 analogues where different parts of the lead molecule, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, were systematically altered. acs.orgacs.org The most potent compounds in this series, with IC50 values below 0.1 nM, presumably adopt the optimal conformation for binding. acs.orgnih.gov

While detailed 3D computer modeling of the NPY5 receptor was not sufficient to provide high-resolution insights at the time of the study, the extensive structure-activity relationship data provided a clear understanding of the conformational requirements for this class of antagonists. acs.org The antagonist properties of these compounds were confirmed in a cellular assay that measured the accumulation of cyclic AMP. acs.orgacs.orgnih.gov

Investigation of Specific Pharmacological Activities in Derivatives

The versatility of the this compound scaffold has allowed for the development of derivatives with a wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties, among others. ontosight.ai

Several phenylurea derivatives have demonstrated significant anti-inflammatory effects. ontosight.ai The mechanism of action for some of these compounds involves the inhibition of prostaglandin (B15479496) synthesis. biosynth.com For example, N-(4-chlorophenyl)-N′-(5-isopropyl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, a pyrazolone-based compound, has shown anti-inflammatory effects in various animal models of inflammation. nih.gov

Furthermore, a number of pyridazinone-like scaffolds, which can be structurally related to phenylurea derivatives, have been investigated as novel ligands for formyl peptide receptors (FPRs). nih.gov Agonists and antagonists of these receptors are believed to be potential therapeutics for inflammatory diseases. nih.gov Screening of a library of such compounds identified several with anti-inflammatory activity, as demonstrated by their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov

Analgesic Activities of Phenylurea Derivatives

The search for novel analgesic agents is a continuous effort in medicinal chemistry, driven by the limitations of current pain management therapies. researchgate.net Phenylurea derivatives have emerged as a class of compounds with potential analgesic properties. researchgate.netrjlbpcs.com Research in this area has explored how structural modifications to the phenylurea scaffold influence their antinociceptive activity.

A study focused on the synthesis of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives and evaluated their effects in mouse models of pain. The results indicated that some of these compounds exhibited promising anti-nociceptive activity in acetic acid-, formalin-, and glutamate-induced pain tests, suggesting their potential as analgesics. researchgate.net

Another area of investigation involves the synthesis of N-phenyl-N-(substituted)-phenoxy acetyl ureas. Some of these compounds were screened for peripheral analgesic activity using the acetic acid-induced writhing test and showed positive results. iglobaljournal.com Similarly, 2-(substituted phenoxy) acetamide (B32628) derivatives have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities. nih.gov One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated notable activity across all three assays. nih.gov

Furthermore, bis-thiourea derivatives have been synthesized and shown to strongly inhibit visceral pain in mice induced by acetic acid. researchgate.net The analgesic activity of these compounds was significant, with some showing 100% activity at a dose of 30 mg/kg. researchgate.net The synthesis of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and related compounds has also been undertaken to explore their analgesic potential. acs.org

These studies collectively highlight the potential of phenylurea and its derivatives as a scaffold for the development of new analgesic drugs. The diverse structural modifications and the positive results in various pain models underscore the importance of further research in this area. researchgate.netiglobaljournal.comnih.govresearchgate.netacs.org

Enzyme Inhibition Studies (General Urea Derivatives)

Urea derivatives are a significant class of compounds in medicinal chemistry, known for their ability to inhibit various enzymes, which is a key mechanism in the treatment of numerous diseases. nih.govresearchgate.net The urea functionality can form multiple stable hydrogen bonds with protein targets, which is crucial for their biological activity. nih.gov

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. nih.gov Several studies have focused on urea derivatives as urease inhibitors. nih.govresearchgate.netresearchgate.netcore.ac.ukcore.ac.uk For instance, N1,N2-di- and tri-substituted urea derivatives have been synthesized and tested for their inhibitory activity against urease. nih.gov Derivatives containing nitro groups on both phenyl rings have shown low micromolar inhibition. nih.gov Another study on N1-toluoyl,N2-substituted urea derivatives found that compounds with a methoxy (B1213986) group on the phenyl ring exhibited strong urease inhibition. nih.gov Thiourea (B124793) derivatives have also been extensively studied, with some showing more potent urease inhibitory activity than their urea counterparts. nih.gov

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. scispace.com A series of phthalazine (B143731) substituted urea and thiourea derivatives were synthesized and evaluated for their inhibitory effects on human carbonic anhydrases I and II (hCAs I and II). The results demonstrated that all the synthesized compounds inhibited the activity of these isoenzymes. scispace.com

Other Enzyme Inhibition:

Urea derivatives have been investigated as inhibitors of other enzymes as well. For example, some have been evaluated as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. nih.gov Additionally, phenyl urea derivatives have been designed and synthesized as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme targeted in cancer immunotherapy. nih.gov Some of these derivatives showed potent IDO1 inhibition with IC50 values in the sub-micromolar range. nih.gov Furthermore, sulfonyl urea derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. mdpi.com

The broad range of enzymes that can be inhibited by urea derivatives highlights the versatility of this chemical scaffold in drug discovery. nih.govresearchgate.net The ability to modify the structure of urea allows for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

Neuropeptide Y5 Receptor Antagonism

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in various physiological processes, including energy balance, making them a target for the development of anti-obesity drugs. sci-hub.seacs.orgispub.com Phenylurea derivatives have been identified as potent antagonists of the NPY Y5 receptor. sci-hub.seacs.orgacs.orgnih.gov

A significant breakthrough in this area was the identification of 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a hit from screening for NPY Y5 receptor antagonists. sci-hub.seacs.orgacs.orgnih.govresearchgate.netresearchgate.net This lead compound was then optimized to improve its in vitro potency by modifying its stereochemistry and various structural segments. sci-hub.seacs.orgacs.orgnih.gov This optimization led to the development of over 40 analogues, with the most potent compounds exhibiting IC50 values of less than 0.1 nM at the NPY Y5 receptor. acs.orgacs.orgnih.govresearchgate.netresearchgate.net

To confirm their functional activity, selected analogues were tested in a cellular assay that measures the accumulation of cyclic AMP. sci-hub.seacs.orgacs.orgnih.gov All the tested urea analogues acted as antagonists in this assay. sci-hub.seacs.orgacs.orgnih.gov The structure-activity relationship (SAR) studies of these trisubstituted phenyl urea derivatives have provided valuable insights for the design of new NPY Y5 receptor antagonists. sci-hub.seacs.orgacs.orgnih.gov

Advanced Applications in Scientific and Industrial Research

Role in Advanced Materials Science

The urea (B33335) group is a fundamental building block in polymer chemistry, capable of forming strong hydrogen bonds and participating in various polymerization reactions. This has led to the use of phenylurea derivatives in the synthesis of specialized polymers, resins, and other advanced materials.

Polymer and Resin Synthesis Utilizing Urea Moieties

The urea moiety is instrumental in the formulation of various polymers and resins, particularly in curing processes. Phenylurea derivatives, including 1-Methyl-1-phenylurea, can function as accelerators in the curing of epoxy resins. google.com Epoxy resins are a crucial class of thermosetting polymers used in adhesives, coatings, and laminates, which require a curing agent to transform from a liquid to a solid, cross-linked state. google.comthreebond.co.jp

The curing process often involves reacting the epoxy resin with a polyamine curing agent. threebond.co.jp Phenylurea compounds can accelerate this reaction, allowing the cure to proceed efficiently at lower temperatures (e.g., between 0°C and 15°C), which is advantageous for many industrial applications. google.com The accelerator can be added to the resin or the polyamine curing agent before they are mixed. google.com

Recent research has focused on developing latent curing agents, which remain inactive until triggered by a stimulus like heat. For instance, a compound named phenylurea propyl imidazole (B134444) (PUPI) was synthesized and demonstrated to be an effective thermal latent curing agent for diglycidylether bisphenol A (DGEBA) epoxy resin. acs.orgresearchgate.net The presence of the phenylurea group is crucial for the compound's function, enabling it to act as an accelerator for other curing agents like dicyandiamide. acs.org This use of the urea scaffold highlights its importance in creating advanced, one-component epoxy systems with controlled curing behavior. acs.orgresearchgate.net Phenylurea-formaldehyde polymers have also been synthesized through polycondensation reactions, further demonstrating the versatility of the urea moiety in polymer science.

Development of Non-Isocyanate Polyurethanes (NIPUs)

Traditional polyurethanes are synthesized through the reaction of diisocyanates and polyols. However, due to the toxicity of isocyanate precursors, significant research has been directed towards developing non-isocyanate polyurethanes (NIPUs). mdpi.comacs.org The most common NIPU synthesis route involves the reaction of cyclic carbonates with amines. mdpi.com

An alternative, though less common, pathway known as transurethanization offers a role for urea derivatives. mdpi.commdpi.com This method can involve the reaction of urea or its derivatives with alcohols to produce carbamates, thus avoiding toxic intermediates like phosgene (B1210022). mdpi.com Specifically, research has shown that methyl N-phenyl carbamate (B1207046) can be synthesized from phenylurea and methanol (B129727). researchgate.net This carbamate can then undergo polycondensation with polyols to form polyurethanes, representing a non-isocyanate route. bohrium.com While this pathway is not the primary method for NIPU production, it demonstrates the potential utility of phenylurea compounds as precursors in creating safer and more sustainable polyurethane materials.

Investigation of Nonlinear Optical Properties of Related Compounds

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in optoelectronics, including high-speed information processing and optical data storage. researchgate.net Organic compounds, particularly those with donor-π-acceptor structures, are of great interest for NLO applications.

Urea itself is a benchmark NLO material, and its derivatives are extensively studied to find compounds with enhanced NLO properties. nih.govacs.org Phenylurea and its substituted derivatives have been the focus of numerous theoretical and experimental investigations. researchgate.netorientjchem.orgbohrium.com These studies often employ Density Functional Theory (DFT) to calculate the first-order hyperpolarizability (β), a key measure of a molecule's NLO activity. researchgate.netbohrium.comphyschemres.org The results are typically compared to urea to quantify the improvement. Research indicates that the introduction of phenyl and other substituent groups can significantly enhance NLO properties due to increased intramolecular charge transfer. acs.orgresearchgate.net

The table below presents a comparison of the calculated first-order hyperpolarizability (β) for phenylurea and related compounds relative to urea, based on data from various computational studies.

CompoundFirst Hyperpolarizability (β) Value (a.u.)Relative Enhancement vs. Urea (approx.)Reference
Urea~18.53 - 39.11x (Reference) researchgate.net
Phenylurea~236.13 - 245.69~6x - 13x researchgate.net
Phenylalanine~359.58~9x - 19x researchgate.net
Indole-7-carboxaldehyde~499.22~13x - 27x researchgate.net

Note: The exact values can vary depending on the computational method (e.g., DFT functional, basis set) used in the study. The table provides a qualitative comparison.

Applications in Biological and Pharmaceutical Research beyond Direct Therapeutics

Beyond materials science, the phenylurea scaffold is a valuable tool in biological and pharmaceutical research. Its ability to form specific hydrogen bonds and participate in various non-covalent interactions makes it an excellent starting point for designing molecular probes to explore complex biological systems without being a therapeutic agent itself.

Use as Probes in Protein-Ligand Interaction Studies

Understanding how small molecules (ligands) bind to proteins is fundamental to drug discovery and molecular biology. Phenylurea derivatives are frequently used to create chemical probes that help elucidate these interactions. researchgate.netnih.gov The urea group can act as a versatile hydrogen bond donor and acceptor, mimicking peptide backbones and interacting with amino acid residues in a protein's binding site. researchgate.netontosight.ai

For example, researchers have developed phenyl-urea-based molecules to probe penicillin-binding protein 4 (PBP4), a bacterial enzyme implicated in antibiotic resistance. nih.gov By synthesizing and testing a series of analogs, they established a structure-activity relationship and identified compounds with enhanced binding to PBP4. nih.gov In another study, a novel 1-(9-ethyl-9H-carbazol-3-yl)-3-phenylurea compound was synthesized to investigate its binding properties with the protease enzymes pepsin and trypsin using spectroscopic and computational methods. researchgate.netresearchgate.net Such studies provide crucial data on the binding modes and conformational changes that occur when a ligand interacts with a protein. researchgate.netresearchgate.net Similarly, synthetic phenylurea derivatives have been used as probes to identify and characterize cytokinin-specific binding proteins in plants, demonstrating their utility across different biological kingdoms. keio.ac.jpnih.gov

Application in Cellular Signaling Pathway Investigations

Cellular signaling pathways are complex networks that control fundamental processes like cell growth, proliferation, and death. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Phenylurea derivatives serve as important research tools for investigating these pathways. researchgate.netnih.govnih.gov

The phenylurea structure is a common scaffold in the design of kinase inhibitors. ontosight.ai Kinases are key enzymes in signaling cascades, and molecules that can selectively bind to them allow researchers to probe their function. Phenylurea-based compounds have been specifically designed as probes for Akt (also known as Protein Kinase B), a crucial node in signaling pathways that regulate cell survival. rsc.org

Numerous studies have synthesized libraries of phenylurea derivatives to investigate their effects on specific cancer-related pathways. For instance, unsymmetrical N,Nʹ-diarylurea derivatives have been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells by targeting the Akt/GSK-3β/c-Myc signaling pathway. researchgate.netnih.gov In a separate investigation, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were created to study their effect on the PI3K/Akt pathway in chronic myeloid leukemia cells. nih.gov By observing how these specifically designed molecules perturb cellular functions, researchers can map the connections within signaling cascades and identify potential new targets for future therapeutic development. researchgate.netnih.govontosight.ai

Precursor in Pharmaceutical Synthesis

This compound serves as a foundational molecule in the synthesis of various pharmaceutical agents. It has been identified as a precursor for pharmaceutical preparations intended for the treatment of autoimmune diseases and nervous system disorders biosynth.com. The core structure of this compound is a key building block in the development of trisubstituted phenylurea derivatives that function as antagonists for the neuropeptide Y5 (NPY5) receptor, which is a target for anti-obesity therapeutics.

In one extensive study, a derivative, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, was identified as a lead compound from high-throughput screening nih.govsci-hub.se. Researchers then synthesized over 40 analogues to explore the structure-activity relationship (SAR). Modifications were made to various parts of the molecule, including the this compound core, to optimize potency. The findings demonstrated that specific substitutions on the phenyl ring and alterations to the side chains could enhance the binding affinity to the NPY5 receptor to nanomolar and even sub-nanomolar concentrations nih.govsci-hub.se. All tested urea analogues in a subsequent functional assay were confirmed to act as antagonists nih.gov.

The synthesis of related structures, such as 3-(4-fluorophenyl)-1-methyl-1-phenylurea, is achieved through the reaction of N-methylaniline with a corresponding isocyanate, in this case, 4-fluorophenyl isocyanate, in a suitable solvent rsc.org. This straightforward synthetic route allows for the creation of a diverse library of derivatives for pharmaceutical screening.

Table 1: Structure-Activity Relationship of this compound Derivatives as NPY5 Antagonists nih.govsci-hub.se
CompoundModification from Lead CompoundNPY5 Receptor Binding Affinity (IC₅₀)
1Lead Compound1.1 nM
33Hydroxyl group oxidized to a ketone> 300 nM
40c(S)-configuration at R³-methyl, Phenyl at R¹0.13 nM
40d(S)-configuration at R³-methyl, Methyl at R¹1.4 nM
44eBenzyloxy group at R⁸0.33 nM
47Optimized substitutions< 0.1 nM

Industrial Chemical Processes (e.g., Washing and Leaching)

In the context of industrial chemical processes, the behavior of phenylurea compounds with respect to leaching is a critical consideration, particularly due to their widespread use as herbicides in agriculture researchgate.net. While not a leaching agent itself, the potential for this compound and its chemical relatives to leach from their intended application site is a key parameter studied for environmental and industrial purposes.

Laboratory studies have been conducted to define the leaching potential of several phenylurea herbicides, such as diuron, linuron, and monolinuron, and their metabolites nih.gov. These studies determine intrinsic properties like soil persistence (measured as DT50, the time for 50% dissipation) and mobility (measured by the organic carbon-water (B12546825) partition coefficient, Koc) nih.gov. A high mobility (low Koc) and high persistence (high DT50) can lead to a greater potential for the compound to leach through the soil and contaminate groundwater nih.gov. For instance, the metabolite monuron (B1676734) was found to have a clear potential to contaminate groundwater based on these indices nih.gov.

This data is crucial for the industrial application of these chemicals, informing proper usage to prevent unintended environmental consequences. Furthermore, related compounds have been developed for use in industrial coatings to actively prevent the leaching of other substances. A US patent describes the use of 1-methyl-1-methoxy-3-phenylurea in surface coating compositions to prevent active ingredients from leaching out or evaporating google.com.

Table 2: Leaching Potential Parameters for Selected Phenylurea Compounds nih.gov
CompoundSoil Persistence (DT₅₀ in days)Mobility (Koc value)Groundwater Ubiquity Score (GUS)Leaching Potential
Diuron16.03892.18Intermediate
Linuron17.04061.75Non-leacher
Monolinuron19.9962.60Intermediate
Monuron (Metabolite)24.8523.13Leacher
DCPMU (Metabolite)24.81502.79Intermediate

Environmental Behavior and Biotransformation Studies

Environmental Fate and Persistence of Phenylurea Herbicides

Phenylurea herbicides are recognized for their persistence in soil and water, which necessitates the development of effective removal methods. researchgate.netnih.gov Their chemical properties, including relatively high water solubility and a low tendency to adsorb to soil, make them mobile within the soil environment. oup.comnih.gov Consequently, processes like irrigation and rainfall can transport these herbicides and their metabolites into rivers, groundwater, lakes, and even seawater. oup.comnih.gov

The persistence of these herbicides is influenced by several factors. While they are generally stable against chemical degradation in aqueous solutions under typical environmental pH and temperature, photochemical degradation can occur upon exposure to sunlight. oup.com However, this process often results in partial degradation and the formation of products that may accumulate. oup.com The primary mechanism governing the environmental persistence of phenylurea herbicides is microbial degradation. nih.gov The rate of this biodegradation can be slow and is affected by soil properties such as pH and the existing microbial biomass. oup.com For instance, studies have shown that only 5-25% of applied 14C-phenyl-labelled isoproturon is mineralized to 14CO₂ over a two to three-month period in laboratory soil microcosms. oup.comoup.com The significant spatial variability in the degradation rates within a single agricultural field underscores the heterogeneous distribution of active microbial populations. oup.comoup.com

FactorInfluence on Environmental FateCitation
Water Solubility High solubility contributes to mobility in soil and potential for water contamination. oup.comnih.gov
Sorption to Soil Low tendency to sorb to soil particles increases leaching potential. oup.comnih.gov
Chemical Degradation Generally stable in aqueous solutions at moderate temperatures and pH (4-10). oup.com
Photochemical Degradation Can occur with sunlight exposure but often leads to partial degradation. oup.com
Microbial Degradation The predominant degradation process, but rates can be slow and spatially variable. oup.comoup.comnih.gov
Soil Properties Soil pH and microbial biomass can be positively correlated with herbicide degradation rates. oup.com

Microbial Degradation Mechanisms

The microbial breakdown of phenylurea herbicides involves several key biochemical pathways. The degradation is predominantly carried out by soil microorganisms, which act as a reactive barrier, influencing the quantity and type of herbicide residues that move through the soil. oup.com

A common initial step in the microbial metabolism of N,N-dimethyl-substituted phenylurea herbicides is N-demethylation. oup.comresearchgate.netnih.gov This process involves the sequential removal of methyl groups from the urea (B33335) side chain. oup.comnih.gov For example, the degradation of isoproturon is initiated by N-demethylation to form N-(4-isopropylphenyl)-N'-methylurea (MDIPU), which is frequently the metabolite found in the highest concentration in treated soils. oup.comnih.gov This initial N-demethylation has been identified as the rate-limiting step in the mineralization of some phenylurea herbicides. nih.gov This is followed by a second demethylation step. oup.com Recent studies have identified specific enzymes, such as the Rieske non-heme iron oxygenase PdmAB, as responsible for this initial N-demethylation step in certain bacteria. researchgate.netnih.gov Fungal pathways also involve successive N-demethylation. nih.gov

Following N-dealkylation, the resulting metabolites are typically subjected to hydrolysis of the amide bond, which cleaves the urea side chain to produce aniline-based metabolites. oup.com This hydrolytic cleavage can also occur directly as an initial degradation step in some microorganisms. oup.comresearchgate.net For instance, Arthrobacter globiformis strain D47 can transform isoproturon in a single step to 4-isopropyl-aniline (4IA) through the hydrolytic cleavage of the N,N-dimethylurea side chain. oup.com Specific enzymes, known as aryl acylamidases or phenylurea hydrolases, catalyze this reaction. oup.comnih.gov The gene puhA, identified in A. globiformis D47, encodes a phenylurea hydrolase responsible for this activity. nih.gov The hydrolysis of the amide bond is a critical step, as it breaks down the core structure of the herbicide. masterorganicchemistry.comgoogle.comuregina.canih.gov

For phenylurea herbicides that contain halogen substituents on the phenyl ring, dehalogenation can be a part of the degradation sequence. Reductive dehalogenation of compounds like diuron has been observed under anoxic conditions in pond sediments. oup.com

Hydroxylation is another important transformation process. The degradation of isoproturon and chlorotoluron by the soil fungus Mortierella sp. involves not only N-demethylation but also hydroxylation, leading to the formation of new hydroxylated metabolites. nih.gov Hydroxyl radicals can induce transformation through addition to the aromatic ring, forming hydroxycyclohexadienyl radicals. researchgate.net This process can also lead to dechlorination. researchgate.net

The complete mineralization of phenylurea herbicides often requires the synergistic action of a microbial consortium. oup.comnih.govacs.org It has been suggested that the inability to isolate single microbial strains capable of complete mineralization is due to the necessity of these cooperative activities. oup.com In such consortia, different species carry out successive steps of the degradation pathway. nih.govnih.gov

For example, a linuron-mineralizing consortium was found to contain Diaphorobacter sp., which hydrolyzes linuron to 3,4-dichloroaniline, and Achromobacter sp., which then mineralizes the resulting aniline (B41778) derivative. nih.govacs.org This synergistic catabolism leads to more efficient degradation and supports the growth of both strains. nih.govacs.org Another form of cooperation involves one bacterium providing essential growth factors, like amino acids, to another, stimulating the latter's ability to degrade the herbicide. nih.govasm.org This was observed in a consortium where one strain, unable to degrade isoproturon itself, stimulated the degradation activity of Sphingomonas sp. strain SRS2 by supplying essential amino acids like methionine. asm.org

Degradation StepDescriptionKey Enzymes/ProcessesMicroorganisms Involved (Examples)Citation
N-Demethylation Sequential removal of methyl groups from the urea side chain.Rieske non-heme iron oxygenases (e.g., PdmAB)Sphingomonas sp., Mortierella sp. oup.comresearchgate.netnih.govnih.gov
Hydrolysis Cleavage of the amide/urea bond to form aniline derivatives.Phenylurea hydrolase, Aryl acylamidaseArthrobacter globiformis, Bacillus sphaericus oup.comnih.gov
Hydroxylation Addition of hydroxyl groups to the molecule.MonooxygenasesMortierella sp. oup.comnih.gov
Dehalogenation Removal of halogen atoms from the phenyl ring.Reductive dehalogenationAnaerobic sediment microbes oup.com

Characterization of Degrading Microorganisms

A variety of microorganisms capable of degrading phenylurea herbicides have been isolated from agricultural soils, particularly those with a history of herbicide application. oup.com Several bacterial strains have been identified that can partially degrade these compounds. oup.com

Notable examples include:

Arthrobacter sp. : Strains of Arthrobacter, such as Arthrobacter globiformis, are known to degrade phenylurea herbicides like diuron and isoproturon, often via direct hydrolysis to their corresponding anilines. oup.comnih.gov

Sphingomonas sp. (and related genera like Sphingobium): These bacteria are frequently implicated in the degradation of N,N-dimethyl-substituted phenylureas, initiating the process through N-demethylation. researchgate.netnih.govasm.org

Bacillus sphaericus : A strain of this bacterium has been identified as a linuron-degrading organism. oup.com

Pseudomonas fluorescens : Isolates of this species have shown the ability to degrade isoproturon. oup.com

Ochrobactrum anthropi : This bacterium has been shown to degrade several phenylurea herbicides. nih.gov

Fungi : Soil fungi, such as Mortierella sp., also contribute to the degradation of these herbicides, employing pathways that include N-demethylation and hydroxylation. nih.gov

Many of the genes responsible for the degradation of pesticides in these soil bacteria have been found to reside on plasmids, which may explain why the degradative ability can sometimes be lost upon subculturing in the laboratory. nih.gov The characterization of these microorganisms and their catabolic genes is crucial for understanding the environmental fate of phenylurea herbicides and for developing potential bioremediation strategies. nih.gov

Identification of Bacterial Strains

Several bacterial genera have been identified as key players in the degradation of phenylurea herbicides. Research has highlighted the roles of Sphingobium sp., Variovorax sp., and Arthrobacter sp. in the biotransformation of these compounds.

Sphingobium sp. : Strains of Sphingobium have been noted for their ability to degrade N,N-dimethyl-substituted phenylurea herbicides. For instance, Sphingomonas sp. strain SRS2 was the first bacterium identified that can mineralize the phenyl structure of a phenylurea herbicide. The metabolic pathways in these strains are typically initiated by mono-N-demethylation. Other strains, such as Sphingobium sp. YBL1, YBL2, and YBL3, also demonstrate similar degradation capabilities for commonly used N,N-dimethyl-substituted phenylurea herbicides.

Variovorax sp. : Various strains of Variovorax have been isolated from different geographical locations and are capable of mineralizing and utilizing phenylurea herbicides for growth. Variovorax sp. strain SRS16, for example, has been shown to mineralize linuron, a related phenylurea herbicide. The degradation pathway in this strain begins with the hydrolysis of the herbicide to its corresponding aniline derivative.

Arthrobacter sp. : Arthrobacter globiformis strain D47 is a well-documented degrader of a range of substituted phenylurea herbicides. This strain can directly hydrolyze these herbicides to their aniline derivatives. The genes responsible for this degradation in strain D47 have been found to be located on a plasmid. Another strain, Arthrobacter sp. N2, isolated from a diuron-contaminated soil, has also shown the ability to degrade several phenylurea herbicides.

Below is a table summarizing some of the key bacterial strains involved in the degradation of phenylurea herbicides.

Bacterial GenusSpecific Strain(s)Key Degradation Capability
SphingobiumSRS2, YBL1, YBL2, YBL3Mineralization of N,N-dimethyl-substituted phenylureas, initiated by N-demethylation.
VariovoraxSRS16, WDL1Mineralization of phenylureas, initiated by hydrolysis to aniline derivatives.
ArthrobacterD47, N2Hydrolysis of a broad range of phenylurea herbicides to their aniline derivatives.

Identification of Fungal Strains

Fungi also play a significant role in the biotransformation of phenylurea herbicides. Several fungal genera have been identified with the ability to degrade these compounds, often through different metabolic pathways than bacteria. nih.govoup.com Fungal degradation typically involves the degradation of the N-methoxy-N-methyl- and N,N-dimethyl side chains. oup.com

Identified fungal genera capable of degrading phenylurea herbicides include:

Aspergillus nih.govoup.com

Pycnoporus nih.gov

Pluteus nih.gov

Trametes nih.gov

Neurospora nih.gov

Cunninghamella nih.govoup.com

Mortierella nih.govnih.gov

For example, Mortierella sp. has been shown to degrade several phenylurea herbicides through successive N-demethylation and, in some cases, hydroxylation. nih.gov This indicates that fungal pathways can differ from bacterial pathways and may lead to the formation of different metabolites. nih.gov

Enzymatic Basis of Biotransformation

The biotransformation of 1-Methyl-1-phenylurea and related compounds is driven by specific microbial enzymes. These enzymes catalyze the initial and subsequent steps in the degradation pathways.

Phenylurea Hydrolases and N-Demethylases

Two primary classes of enzymes are responsible for initiating the degradation of phenylurea herbicides: phenylurea hydrolases and N-demethylases.

Phenylurea Hydrolases : These enzymes catalyze the direct hydrolysis of the urea bond, leading to the formation of the corresponding aniline and an alkyl- or alkoxy-amine. Several phenylurea hydrolases have been identified in bacteria, including:

PuhA and PuhB : Found in strains like Arthrobacter globiformis D47, these enzymes can hydrolyze both N-methoxy-N-methyl and N,N-dimethyl substituted phenylureas. nih.govresearchgate.net

LibA : Identified in Variovorax sp. strain SRS16, this enzyme shows high specificity for linuron. nih.govresearchgate.net

HylA : This hydrolase, found in Variovorax sp. WDL1, is specific for N-methoxy-N-methyl phenylureas. nih.govresearchgate.net

N-Demethylases : These enzymes are crucial for the degradation of N,N-dimethyl-substituted phenylureas. They initiate the degradation by removing one of the methyl groups from the urea nitrogen.

PdmAB : This Rieske non-heme iron oxygenase, identified in Sphingobium sp. strain YBL2, is responsible for the initial mono-N-demethylation of several N,N-dimethyl-substituted phenylurea herbicides. nih.gov This enzyme system consists of an oxygenase component (PdmA) and a reductase component (PdmB).

The table below provides a summary of key enzymes involved in the initial steps of phenylurea herbicide degradation.

EnzymeTypeBacterial Source (Strain)Substrate Specificity
PuhAHydrolaseArthrobacter globiformis D47Broad (N,N-dimethyl and N-methoxy-N-methyl phenylureas)
PuhBHydrolaseMycobacterium brisbanense JK1Broad (N,N-dimethyl and N-methoxy-N-methyl phenylureas)
LibAHydrolaseVariovorax sp. SRS16Specific to linuron
HylAHydrolaseVariovorax sp. WDL1N-methoxy-N-methyl phenylureas
PdmABN-DemethylaseSphingobium sp. YBL2N,N-dimethyl-substituted phenylureas

Genetic Analysis of Degradation Pathways

Genetic studies have begun to uncover the molecular basis of phenylurea herbicide degradation. In many cases, the genes encoding the degradative enzymes are located on mobile genetic elements, such as plasmids, which can facilitate their transfer between different bacteria in the soil environment.

For instance, in Arthrobacter globiformis D47, the gene encoding the phenylurea hydrolase, designated puhA, has been found to be located on a plasmid. oup.com The presence of these degradative genes on plasmids can contribute to the increased metabolic diversity of soil microbial populations.

In sphingomonads that degrade N,N-dimethyl-substituted phenylureas, the genes responsible for the initial N-demethylation, pdmAB, are highly conserved among different strains. nih.gov This suggests a common molecular mechanism for this initial degradation step in these bacteria. nih.gov

Abiotic Degradation Processes

While microbial degradation is the primary mechanism for the breakdown of phenylurea herbicides in the environment, abiotic processes can also contribute to their transformation. Phototransformation, or degradation by sunlight, is a notable abiotic process. tandfonline.com

The photochemical behavior of phenylurea herbicides in aqueous solutions is influenced by the substituents on the aromatic ring. researchgate.netchemicalbook.com For halogenated phenylureas, photohydrolysis is a major transformation pathway. researchgate.netchemicalbook.com Other photochemical reactions include N-demethylation and oxidation of the methyl groups, although these typically occur with lower yields. researchgate.netchemicalbook.com It is important to note that phototransformation can sometimes lead to the formation of intermediate products that may be more toxic than the parent compound. researchgate.netchemicalbook.comnih.gov

Bioremediation Strategies for Environmental Contamination

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with phenylurea herbicides. nih.gov This strategy utilizes the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances. nih.gov

Several bioremediation techniques have been explored for phenylurea contamination:

Bioaugmentation : This involves the introduction of specific microbial strains with known degradative capabilities to a contaminated site to enhance the rate of pollutant degradation. Strains of Arthrobacter, Sphingobium, and Variovorax are potential candidates for bioaugmentation due to their proven ability to degrade phenylurea herbicides.

Biostimulation : This approach aims to stimulate the growth and activity of indigenous microbial populations capable of degrading the contaminant. This can be achieved by adding nutrients and electron acceptors to the contaminated environment.

Phytoremediation combined with Bioaugmentation : A novel approach involves the use of transgenic plants that can take up and partially degrade phenylurea herbicides. asm.org For example, a transgenic Arabidopsis thaliana plant expressing the bacterial N-demethylase PdmAB can demethylate isoproturon. asm.org The resulting intermediate is then released into the rhizosphere, where it can be further mineralized by an inoculated degrading bacterium like Sphingobium sp. strain 1017-1. asm.org This synergistic relationship between the plant and the microbe leads to a more efficient and complete removal of the herbicide from the soil. asm.org

Development of Microbial Consortia for Enhanced Degradation

Research has shown that the degradation potential for the demethylated metabolite is often higher than that of the parent herbicide. For instance, in studies with the structurally similar compound 3-(4-isopropylphenyl)-1-methylurea, mineralization rates were significantly faster than for its parent compound, isoproturon nih.gov. This suggests that once formed, this compound may be more readily degraded by soil microorganisms.

The development of effective microbial consortia for enhanced degradation often involves enrichment cultures from soils with a history of herbicide application. Such consortia are typically composed of bacteria and sometimes fungi that work in concert to break down the compound. One member of the consortium may perform the initial breakdown of this compound, while others may utilize the resulting intermediates. For example, a mixed bacterial culture has been shown to mineralize 3-(4-isopropylphenyl)-1-methylurea, degrading it via an initial cleavage of the methylurea group, followed by mineralization of the phenyl-moiety nih.gov.

Fungi have also been identified as capable of degrading phenylurea herbicides, often through N-dealkylation and hydroxylation pathways, producing metabolites that may be more easily degraded by bacteria oup.comnih.gov. This highlights the potential for developing robust consortia with both bacterial and fungal components for more complete degradation.

Key Microbial Players in the Degradation of Phenylurea Herbicides and their Metabolites

Microorganism TypeRole in DegradationExample Genera/SpeciesReference
BacteriaOften responsible for the initial N-demethylation and subsequent mineralization of the aromatic ring. Can work in consortia to achieve complete degradation.Arthrobacter, Bacillus, Sphingomonas oup.com
FungiCapable of N-dealkylation and hydroxylation of the parent compounds, producing metabolites that are more bioavailable for bacterial degradation.Cunninghamella elegans, Mortierella isabellina, Aspergillus niger oup.comnih.gov

In Situ and Ex Situ Remediation Approaches

The remediation of soils and water contaminated with this compound and its parent herbicides can be approached through both in situ (on-site) and ex situ (off-site) methods. The choice of strategy depends on factors such as the concentration and extent of contamination, soil type, and cost-effectiveness.

In Situ Remediation

In situ bioremediation techniques aim to stimulate the native microbial population or introduce specialized microorganisms to degrade the contaminant in place. This approach is generally less disruptive and more cost-effective than ex situ methods.

Biostimulation: This involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to the contaminated soil or groundwater to enhance the activity of indigenous microorganisms capable of degrading this compound.

Bioaugmentation: In cases where the native microbial population lacks the necessary degradative capabilities, bioaugmentation involves the introduction of laboratory-cultured microbial consortia with proven efficacy in degrading the target compound.

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants. Certain plants can take up phenylurea compounds and their metabolites, and the plant roots can also foster a beneficial microbial community in the rhizosphere that enhances degradation.

Ex Situ Remediation

Ex situ remediation involves the excavation of contaminated soil or the pumping of contaminated groundwater for treatment. These methods allow for greater control over the treatment process but are typically more expensive and disruptive.

Biopiles: Contaminated soil is excavated and piled in a treatment area where moisture, temperature, and nutrient levels are controlled to optimize microbial degradation.

Landfarming: Contaminated soil is spread over a lined treatment area and periodically tilled to aerate the soil and stimulate microbial activity.

Bioreactors: Contaminated soil or water is treated in a contained vessel where conditions are optimized for microbial degradation. This allows for a high degree of process control and can achieve rapid and efficient contaminant removal.

Comparison of In Situ and Ex Situ Remediation Approaches for Phenylurea Metabolites

Remediation ApproachDescriptionAdvantagesDisadvantages
In Situ Treatment of the contaminant in its original location.- Less disruptive to the site
  • More cost-effective
  • Treats both soil and groundwater
  • - Slower treatment times
  • Less control over environmental conditions
  • May not be effective for high contaminant concentrations
  • Ex Situ Excavation of contaminated material for off-site treatment.- Faster treatment times
  • Greater control over the process
  • More effective for high concentrations and varied soil types
  • - More expensive due to excavation and transport
  • More disruptive to the site
  • Generates treated soil that requires disposal or reuse
  • The successful remediation of sites contaminated with this compound relies on a thorough understanding of its environmental behavior and the development of robust biological treatment systems. Both in situ and ex situ approaches offer viable solutions, with the optimal choice depending on the specific circumstances of the contamination.

    Advanced Analytical Methodologies for Detection and Characterization

    Chromatographic Techniques for Separation and Quantification

    Chromatographic methods are fundamental for separating 1-Methyl-1-phenylurea from complex mixtures, enabling its precise quantification. The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

    High-Performance Liquid Chromatography (HPLC) with UV Detection

    High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of phenylurea compounds, including this compound. chromatographyonline.com This method is preferred over gas chromatography for direct analysis because many phenylureas are thermally unstable. newpaltz.k12.ny.us The separation is typically achieved using a reversed-phase C18 column, which separates compounds based on their hydrophobicity. chromatographyonline.comnih.gov

    The mobile phase commonly consists of a gradient or isocratic mixture of acetonitrile (B52724) and water, providing efficient elution of the target analyte. chromatographyonline.comnih.gov UV detection is effective for phenylureas due to the presence of the phenyl chromophore, which absorbs UV radiation. Detection is often performed at wavelengths around 210 nm or 245 nm to maximize sensitivity. chromatographyonline.comnih.gov The method's linearity over a range of concentrations allows for accurate quantification. oup.com While sensitive, UV detection can sometimes lack selectivity when analyzing complex samples. oup.com

    ParameterTypical Conditions for Phenylurea Analysis
    Stationary Phase Reversed-phase C18
    Mobile Phase Acetonitrile/Water mixture
    Detection UV Absorbance at 210-245 nm
    Flow Rate ~1.0 mL/min

    Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

    Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its thermal instability in conventional hot inlet systems, which can lead to decomposition into corresponding isocyanates and amines. researchgate.net To overcome this limitation, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net Agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create silylated derivatives. uah.edu

    When coupled with Mass Spectrometry (MS), GC-MS provides high sensitivity and specificity for analysis. researchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for this compound's derivative. This allows for confident identification and quantification, even at trace levels. google.com Selected Ion Monitoring (SIM) or Selective Reaction Monitoring (SRM) modes can be employed to further enhance sensitivity and selectivity by focusing on specific fragment ions characteristic of the analyte. google.com

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly effective for the analysis of phenylurea compounds without the need for derivatization. nih.gov Electrospray ionization (ESI) is a common interface used for phenylureas, capable of generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govresearchgate.net

    The mass analyzer, such as a quadrupole ion trap, can then be used to perform collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov This process, often used in tandem mass spectrometry (LC-MS/MS), provides structural information and allows for highly selective and sensitive quantification. nih.gov LC-MS methods have been developed to achieve very low detection limits, often in the nanogram per liter (ng/L) range, making them suitable for trace environmental analysis. nih.govnih.gov

    Ionization ModePrecursor IonCommon Fragmentation Pathway
    Positive ESI[M+H]⁺Fragmentation patterns are specific to the compound structure.
    Negative ESI[M-H]⁻For N',N'-dialkyl ureas, a common pathway is the loss of R₂NH. nih.gov

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and identification of this compound. oup.com The method typically utilizes a stationary phase of silica (B1680970) gel coated on a glass or aluminum plate. oup.comrsc.org The sample is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase, such as a mixture of benzene (B151609) and acetone. oup.com

    Separation occurs as the mobile phase ascends the plate, with different compounds migrating at different rates based on their affinity for the stationary and mobile phases. After development, the separated spots are visualized. For this compound, visualization can be achieved under UV light (254 nm) due to its UV-absorbing properties. rsc.orgnih.gov Alternatively, chromogenic spray reagents, such as p-dimethylaminobenzaldehyde, can be used, which react with the compound to produce a colored spot upon heating. oup.com TLC is a valuable tool for screening and qualitative analysis. researchgate.net

    Spectroscopic Characterization Techniques

    Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed structural information.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting FT-IR spectrum displays these absorptions as bands, providing a unique molecular fingerprint.

    The spectrum of this compound exhibits several characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretching vibration is typically observed. Other key vibrations include N-H stretching and bending, C-N stretching, and various modes associated with the phenyl ring, such as C-H stretching and C=C ring stretching. researchgate.netresearchgate.net The precise positions of these bands can provide insights into the molecular environment and bonding within the crystal lattice. researchgate.net

    Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
    N-H Stretching3400-3200Stretching vibration of the amine group.
    C-H Stretching (Aromatic)3100-3000Stretching of C-H bonds in the phenyl ring. nih.gov
    C=O Stretching (Amide I)~1650Carbonyl group stretching, characteristic of ureas. researchgate.net
    N-H Bending (Amide II)~1550In-plane bending of the N-H bond coupled with C-N stretching.
    C=C Stretching (Aromatic)1600-1450Phenyl ring skeletal vibrations. nih.gov
    C-N Stretching~1320Stretching of the carbon-nitrogen bond. researchgate.net

    Fourier-Transform Raman (FT-Raman) Spectroscopy

    Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to obtain a chemical fingerprint of a molecule by analyzing its vibrational modes. For phenylurea compounds, the FT-Raman spectrum is characterized by specific bands corresponding to the vibrations of the urea (B33335) moiety and the phenyl ring. researchgate.net

    For this compound, the spectrum would be expected to show characteristic peaks similar to phenylurea, with additional features due to the N-methyl group. The key expected vibrations would include:

    Phenyl Ring Modes: Phenyl ring stretching vibrations are typically observed near 1600 cm⁻¹. researchgate.net The ring breathing mode, a sensitive indicator of substitution, would also be present. researchgate.net

    Urea Moiety Vibrations: The C=O (Amide I) stretching vibration is a prominent feature. The C-N stretching and N-H bending (Amide II and III) modes would also be present, though the substitution pattern in this compound would influence their exact positions compared to the parent phenylurea.

    Methyl Group Vibrations: The addition of the methyl group would introduce C-H stretching and bending vibrations, which would be observable in the spectrum.

    Computational studies, often performed in conjunction with experimental analysis for related molecules like 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, aid in the detailed interpretation and assignment of the vibrational modes. nih.gov These theoretical calculations help to predict the molecular structure and vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman data. researchgate.netnih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.

    ¹H NMR Spectroscopy

    The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the N-methyl protons, the aromatic protons on the phenyl ring, and the protons on the terminal amino (-NH₂) group. Based on general principles and data for analogous structures, the expected chemical shifts (δ) would be:

    Aromatic Protons (C₆H₅-): These protons would appear as a complex multiplet in the aromatic region, typically between 7.0 and 7.5 ppm. The exact splitting pattern depends on the magnetic environment of each proton on the phenyl ring.

    N-Methyl Protons (-N(CH₃)-): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom would be expected. For a similar compound, N-Methyl-N-(p-tolyl)formamide, this signal appears at δ 3.28 ppm. umich.edu

    Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent and concentration.

    ¹³C NMR Spectroscopy

    The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the N-methyl carbon, and the carbons of the phenyl ring. The anticipated chemical shifts are:

    Carbonyl Carbon (-C=O): The carbonyl carbon of the urea group typically resonates in the downfield region of the spectrum, often above 150 ppm. For a related phenylurea structure, this peak was observed at 153.4 ppm. rsc.org

    Aromatic Carbons (C₆H₅-): The carbons of the phenyl ring would produce several signals in the aromatic region, generally between 115 and 140 ppm. The carbon atom directly attached to the nitrogen (ipso-carbon) would have a distinct shift compared to the ortho, meta, and para carbons.

    N-Methyl Carbon (-N(CH₃)-): The carbon of the methyl group would appear in the upfield region of the spectrum. For N-Methyl-N-(p-tolyl)formamide, this signal is found at δ 32.2 ppm. umich.edu

    Spectra are typically recorded in deuterated solvents such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org

    Sample Preparation and Preconcentration Methods

    Due to the low concentrations at which phenylurea compounds are often found in environmental samples, effective sample preparation and preconcentration are essential prior to analysis. newpaltz.k12.ny.us These steps are necessary to remove interfering substances from the matrix and to concentrate the analytes to a level detectable by analytical instruments like High-Performance Liquid Chromatography (HPLC). newpaltz.k12.ny.us

    Solid-Phase Extraction (SPE)

    Solid-Phase Extraction (SPE) is the most widely used technique for the extraction and preconcentration of phenylurea herbicides from aqueous samples such as drinking water, river water, and soft drinks. newpaltz.k12.ny.uschromatographyonline.comnih.gov The method is favored for its efficiency, reduced solvent consumption compared to traditional liquid-liquid extraction, and potential for automation. nih.gov

    The general procedure for SPE of phenylurea compounds involves the following steps:

    Cartridge Conditioning: An SPE cartridge, most commonly packed with a C18 (octadecyl) bonded silica sorbent, is conditioned sequentially with solvents like acetonitrile and methanol (B129727), followed by reagent water. chromatographyonline.comunitedchem.com This activates the stationary phase and ensures reproducible retention of the analytes.

    Sample Loading: A measured volume of the water sample (e.g., 500 mL) is passed through the conditioned cartridge at a controlled flow rate. unitedchem.com The phenylurea compounds, being moderately nonpolar, are retained on the C18 sorbent while more polar matrix components pass through.

    Washing: The cartridge may be washed with a weak solvent to remove any remaining interfering substances that may have been retained.

    Elution: The retained analytes are eluted from the cartridge using a small volume of a strong organic solvent, typically methanol or acetonitrile. chromatographyonline.comunitedchem.com

    Concentration: The eluate is then concentrated, often under a gentle stream of nitrogen, to a final small volume (e.g., 1.0 mL) before analysis by HPLC. unitedchem.com

    This process effectively concentrates the analytes, significantly lowering the method's detection limits. nih.gov C18 is the most popular stationary phase due to its high retention for phenylurea compounds. unitedchem.comresearchgate.net

    Other Extraction Procedures

    While SPE with C18 cartridges is standard, research continues into alternative and miniaturized extraction techniques to further improve efficiency and reduce environmental impact. mdpi.com These methods often offer advantages such as lower solvent use, faster extraction times, and higher enrichment factors.

    Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic sorbent materials. For instance, nitrogen-doped magnetic porous carbon materials derived from natural loofah have been synthesized and used as adsorbents for the MSPE of the phenylurea herbicide monuron (B1676734) from tea samples. nih.gov The magnetic properties of the sorbent allow for easy separation from the sample matrix using an external magnet, simplifying the extraction process. nih.gov

    Fabric Phase Sorptive Extraction (FPSE): FPSE is a more recent technique that employs a flexible fabric substrate coated with a sorbent material. A magnet-integrated FPSE (MI-FPSE) device using a carbowax-coated cellulose (B213188) membrane has been developed for the extraction of five different phenylurea pesticides from water samples. mdpi.com The integrated magnet allows the device to be used as a stand-alone spinning stirrer for efficient extraction. mdpi.com

    Electric Field Assisted Solid-Phase Microextraction (EFA-SPME): This method uses monolith-based electrodes as adsorbents to simultaneously capture different classes of herbicides, including phenylureas. researchgate.net The application of an electric field enhances the extraction efficiency.

    Method Validation and Performance Evaluation

    The validation of an analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. For the analysis of this compound and related compounds, method validation typically assesses parameters such as linearity, repeatability (precision), and detection limits.

    Linearity, Repeatability, and Detection Limits

    Analytical methods for phenylurea herbicides, typically employing SPE followed by HPLC with UV or Diode Array Detection (DAD), have been extensively validated, demonstrating excellent performance characteristics. nih.govmdpi.com

    Linearity: The linearity of a method describes its ability to produce results that are directly proportional to the concentration of the analyte within a given range. For phenylurea herbicides, methods typically show good linearity with coefficients of determination (r²) greater than 0.99 over the tested concentration ranges. mdpi.com

    Repeatability: Repeatability, or intra-day precision, measures the variation in results from repeated analyses of the same sample under the same conditions. It is usually expressed as the relative standard deviation (RSD). For phenylurea analysis, RSD values are typically below 13%, indicating good method precision. mdpi.com One study achieved standard deviations below 10% for samples containing more than 4 ng/L. researchgate.net

    Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method. Preconcentration steps like SPE allow for very low LODs. For various phenylurea herbicides in water, LODs are consistently reported in the low nanogram-per-liter (ng/L) or microgram-per-liter (µg/L) range.

    The table below summarizes typical performance data for the analysis of phenylurea herbicides in water samples using methods involving SPE and HPLC.

    ParameterPhenylurea Compound(s)MatrixAchieved Performance
    Linearity Range Metoxuron, Monuron, Diuron, etc.Spiked Water1.0–100.0 µg L⁻¹ (r² > 0.996) mdpi.com
    Metoxuron, Monuron, Diuron, etc.Soil & Water0.10–100 ng mL⁻¹ researchgate.net
    Limit of Detection (LOD) Various PhenylureasTap Water0.82–1.29 ng/mL chromatographyonline.com
    Various PhenylureasNatural Waters0.3–1.0 ng/L researchgate.net
    Various PhenylureasWater4–40 ng/L (with DAD) nih.gov
    Monuron, Diuron, Linuron, etc.Spiked Water0.3 µg L⁻¹ mdpi.com
    Repeatability (RSD) Various PhenylureasSpiked Water< 13% mdpi.com
    Various PhenylureasNatural Waters< 10% (>4 ng/L) researchgate.net
    Various PhenylureasSoil & Water< 8.0% researchgate.net

    Recovery Studies and Quality Control Parameters

    The validation of an analytical method is crucial to ensure the reliability and accuracy of results. For this compound, as with other related phenylurea compounds, this involves rigorous recovery studies and the establishment of stringent quality control (QC) parameters. While specific validated method data for this compound is not extensively detailed in publicly available literature, the established methodologies for the broader class of phenylurea herbicides provide a clear framework for the expected validation process. These processes are designed to demonstrate that the analytical method is fit for its intended purpose, whether for environmental monitoring, food safety, or other applications.

    Recovery Studies

    Recovery studies are essential for evaluating the efficiency of an analytical method in extracting a target analyte from a sample matrix. The percentage of recovery is a measure of the proportion of the analyte that is successfully extracted and quantified. For phenylurea compounds, extraction is commonly performed using techniques like solid-phase extraction (SPE) for water samples or accelerated solvent extraction for soil matrices. researchgate.net

    The recovery can be influenced by several factors, including the sample matrix, the extraction solvent, pH, and temperature. nih.gov In the analysis of phenylurea herbicides in complex matrices like surface water, recovery rates are determined by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. For instance, studies on various phenylurea herbicides in spiked Colorado River water have shown mean recoveries ranging from 74% to 104%. nih.gov For a new method being validated for this compound, similar experiments would be conducted across different matrices (e.g., groundwater, soil, agricultural products) to determine the method's extraction efficiency under various conditions.

    The results of such studies are typically presented in a format similar to the illustrative table below, detailing recovery percentages at different spiking concentrations.

    MatrixSpiking Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
    Reagent Water0.5Data Not AvailableData Not Available
    Groundwater0.5Data Not AvailableData Not Available
    Surface Water5.0Data Not AvailableData Not Available
    Soil10.0 (µg/kg)Data Not AvailableData Not Available

    This table is illustrative. Specific recovery data for this compound is not available in the provided search results.

    Quality Control Parameters

    A comprehensive set of quality control parameters must be established to ensure the ongoing performance and reliability of an analytical method for this compound. These parameters are derived during method validation and are monitored during routine analysis.

    Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. For phenylurea herbicides, calibration curves are typically linear over several orders of magnitude. nih.govchromatographyonline.com Linearity is evaluated by analyzing a series of standard solutions at different concentrations and is typically expressed by the coefficient of determination (r²).

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com For the analysis of phenylurea herbicides in water, methods like high-performance liquid chromatography (HPLC) combined with solid-phase extraction can achieve LODs in the low nanogram-per-liter (ng/L) range. nih.govnih.gov For example, a method for determining various phenylureas in water reported method detection limits ranging from 4 to 40 ng/L. nih.gov

    Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

    Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

    Reproducibility (Inter-day precision): The precision obtained under different conditions, such as on different days, with different analysts, or with different equipment. For phenylurea analysis in water samples, relative standard deviations are often expected to be better than 15%. nih.gov

    Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples or by analyzing certified reference materials. For many phenylurea herbicides, analytical methods demonstrate high accuracy, with relative recoveries often falling within the 85–115% range. nih.gov

    The key quality control parameters for an analytical method are summarized in the table below, which illustrates the type of data generated during method validation.

    ParameterTypical Acceptance CriteriaSignificance
    Linearity (r²)> 0.995Ensures proportional response of the instrument to concentration.
    Limit of Detection (LOD)Method- and matrix-dependentDefines the lowest concentration at which the analyte can be detected.
    Limit of Quantification (LOQ)Method- and matrix-dependentDefines the lowest concentration that can be accurately measured.
    Precision (RSD)< 15%Indicates the consistency and reproducibility of the results.
    Accuracy (Recovery)80-120%Measures the agreement between the measured value and the true value.

    This table presents typical acceptance criteria for analytical methods for trace analysis. Specific data for this compound is not available in the provided search results.

    By thoroughly evaluating these parameters, analytical laboratories can ensure that the methods used for the determination of this compound are robust, reliable, and fit for their intended purpose.

    Future Research Directions and Challenges

    Development of Novel Synthetic Routes with Improved Sustainability

    The traditional synthesis of phenylureas often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards more environmentally benign methodologies. rsc.org Future research is intensely focused on developing "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize less toxic substances.

    A significant advancement is the development of catalyst-free synthesis methods. One such approach allows for the practical and scalable synthesis of N-substituted ureas in water, avoiding the need for catalysts or harmful organic solvents. rsc.org Another sustainable strategy is the melt polycondensation of urea (B33335) with diamines, which produces polyureas without any catalysts or solvents, highlighting a move towards solvent-free reactions. rsc.org

    Phosgene- and metal-free synthesis routes for creating unsymmetrical arylurea derivatives are also gaining traction. researchgate.net These methods provide a safer and more eco-friendly alternative to conventional processes. researchgate.net The concept of one-pot synthesis is also being applied, as demonstrated in the production of the herbicide Isoproturon, a related phenylurea compound, which streamlines the process and reduces waste. rsc.org These investigations represent a critical step towards making the production of phenylureas both economically viable and environmentally sustainable. researchgate.netunibo.it

    Deeper Understanding of Complex Reaction Mechanisms and Catalysis

    A thorough comprehension of reaction mechanisms is fundamental to optimizing synthetic processes and designing effective catalysts. For phenylureas, research continues to unravel the intricacies of their formation and degradation. The hydrolysis of phenylureas in basic media, for example, is proposed to occur via an addition-elimination mechanism, similar to that of carboxylic acid esters and amides. rsc.org At high pH levels, the reaction kinetics suggest the formation of an unreactive conjugate base, which complicates the degradation process. rsc.org

    In synthesis, catalysis plays a pivotal role. Studies on the synthesis of methyl N-phenyl carbamate (B1207046) from phenyl urea and methanol (B129727) have shown that catalysts like lead(II) oxide (PbO) and potassium fluoride (B91410) on an alumina (B75360) support (KF/Al2O3) can significantly enhance reaction efficiency. researchgate.net The catalyst performance is influenced by factors such as the choice of support material and calcination temperature. researchgate.net Mechanistic studies suggest that these catalysts facilitate an addition-elimination reaction between the phenyl urea and methanol. researchgate.net Understanding these catalytic cycles and reaction intermediates is crucial for developing next-generation catalysts with higher activity and selectivity.

    Advanced Computational Modeling for Structure-Property-Activity Relationships

    Computational modeling has become an indispensable tool in modern chemistry for predicting the properties and activities of molecules before they are synthesized. For phenylurea derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are providing profound insights.

    QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach has been successfully applied to diaryl urea derivatives to model their inhibitory activity against targets like the B-RAF kinase, a protein implicated in cancer. nih.gov These models help identify key molecular descriptors—such as size, aromaticity, and polarizability—that influence a compound's efficacy. nih.gov

    Molecular docking simulations predict how a molecule binds to a specific target protein. This has been used to study the interaction of phenylurea derivatives with targets like tubulin and indoleamine 2,3-dioxygenase 1 (IDO1), another cancer-related protein. researchgate.netnih.gov By visualizing these interactions, researchers can rationally design more potent and selective inhibitors, accelerating the drug discovery process. nih.govresearchgate.net

    Exploration of New Biological Activities and Therapeutic Potential of Derivatives

    The versatile structure of phenylurea has made it a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. A significant area of research is in oncology, where phenylurea derivatives have emerged as potent anticancer agents. nih.gov They have been designed as inhibitors of crucial cellular targets, including tubulin, B-RAF kinase, indoleamine 2,3-dioxygenase 1 (IDO1), c-MET, and VEGFR-2. nih.govresearchgate.netnih.govnih.gov For instance, certain N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs exhibit potent activity against a range of human tumor cell lines, including leukemia, breast cancer, and colon cancer, with IC50 values in the low micromolar range. nih.gov

    Beyond cancer, phenylurea derivatives are being explored for other therapeutic applications. They have been identified as neuropeptide Y5 (NPY5) receptor antagonists, which could have applications in treating obesity. nih.gov Some derivatives also show potential as antihyperglycemic agents for managing diabetes. researchgate.net Furthermore, metal complexes of certain N-(2-substituted) phenyl ureas have demonstrated significant antibacterial and antifungal activity, opening avenues for the development of new microbicidal agents. nih.gov

    Derivative ClassTherapeutic Target/ApplicationReported Activity/Potential
    DiarylureasAnticancer (B-RAF inhibitors)Inhibition of V600E B-RAF kinase. nih.gov
    N-3-haloacylaminophenyl-N'-alkyl/aryl ureasAnticancer (Tubulin-independent)IC50 values of 0.38-4.07 µM against various human tumor cell lines. nih.gov
    1-Aryl-3-phenylurea derivativesAnticancer (c-MET/VEGFR-2 inhibitors)Induction of apoptosis in breast cancer cells. nih.gov
    Phenyl urea derivativesAnticancer (IDO1 inhibitors)Selective inhibition of IDO1 with IC50 values in the sub-micromolar range. nih.gov
    Trisubstituted phenyl ureasNeuropeptide Y5 (NPY5) receptor antagonistsPotent antagonists with IC50 values <0.1 nM. nih.gov
    N-phenyl-N'-(substituted) phenoxy acetyl ureasAntihyperglycemicPotential for diabetes management. researchgate.net
    Metal complexes of N-(2-substituted) phenyl ureasMicrobicidalAntibacterial and antifungal properties. nih.gov

    Enhanced Bioremediation Strategies for Environmental Contaminants

    Many phenylurea compounds, such as Diuron, Linuron, and Isoproturon, are widely used as herbicides. researchgate.netoup.com Their persistence and potential to contaminate soil and water sources pose a significant environmental challenge. frontiersin.orgresearchgate.netresearchgate.net Consequently, there is a strong research focus on developing effective bioremediation strategies to remove these contaminants.

    Microbial degradation is considered one of the most effective and eco-friendly approaches. frontiersin.org Numerous microorganisms, including bacteria (e.g., Arthrobacter, Bacillus, Sphingomonas) and fungi (e.g., Aspergillus, Trametes), have been identified that can break down phenylurea herbicides, often using them as a source of carbon. frontiersin.orgresearchgate.net The degradation pathway typically begins with enzymatic hydrolysis by hydrolases like PuhA and PuhB, which cleave the urea side chain. frontiersin.orgresearchgate.net

    Future research aims to enhance these natural degradation processes. This includes isolating more robust microbial strains, optimizing environmental conditions for microbial activity, and exploring the use of microbial consortia. Another promising area is phytoremediation, which uses plants to remove or degrade contaminants. For example, transgenic Arabidopsis thaliana plants expressing specific enzymes have shown an enhanced ability to metabolize the herbicide Isoproturon. researchgate.net These biological strategies offer a sustainable solution to mitigate the environmental impact of phenylurea herbicides. researchgate.netfrontiersin.org

    Innovation in Analytical Techniques for Trace Analysis

    The widespread use of phenylurea herbicides necessitates sensitive and reliable analytical methods for monitoring their presence in the environment at trace levels. researchgate.net Research in this area is focused on improving detection limits, enhancing selectivity, and simplifying sample preparation.

    High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) detection, is a commonly used technique for analyzing these compounds. chromatographyonline.commdpi.com Gas chromatography-mass spectrometry (GC-MS) is also employed, although it may require a derivatization step as phenylureas can be thermally unstable. nih.gov

    To detect the very low concentrations often found in environmental samples, a preconcentration step is usually required. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used for this purpose, allowing for the determination of phenylurea herbicides at the nanogram per liter (ng/L) level in water samples. chromatographyonline.comnih.gov Ongoing innovations are aimed at developing new sorbent materials for SPE and miniaturizing extraction techniques to reduce solvent consumption and analysis time, making environmental monitoring more efficient and "green". researchgate.netmdpi.com

    TechniqueDetection MethodApplicationKey Features/Innovations
    High-Performance Liquid Chromatography (HPLC)Ultraviolet (UV) DetectionAnalysis of herbicides in water and soft drinks. chromatographyonline.comPreferred over GC due to thermal lability of phenylureas. mdpi.com
    Gas Chromatography (GC)Mass Spectrometry (MS)Analysis of herbicides in plant materials and water. researchgate.netnih.govOften requires derivatization; provides high selectivity.
    Solid-Phase Extraction (SPE)-Preconcentration from water, soil, and vegetable samples. chromatographyonline.comEnables trace-level analysis. nih.gov
    Solid-Phase Microextraction (SPME)-Enrichment and extraction for ultratrace determination. nih.govAllows for detection limits between 0.3 and 1.0 ng/L. nih.gov

    Q & A

    Q. What are the optimal synthetic routes for 1-methyl-1-phenylurea in laboratory settings?

    The compound is synthesized via nucleophilic addition of aniline to methyl isocyanate under mild aqueous conditions, avoiding organic co-solvents. Industrial methods use catalysts (e.g., Lewis acids) to enhance reaction rates. Yield optimization requires precise stoichiometric control of reagents and pH monitoring .

    Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass spectrometry (MS) validates molecular weight (150.18 g/mol) and fragmentation patterns. Differential Scanning Calorimetry (DSC) can assess thermal stability .

    Q. How do the chemical properties of this compound influence its reactivity in substitution reactions?

    The methyl group increases steric hindrance at the urea nitrogen, reducing nucleophilic substitution rates compared to unsubstituted phenylureas. Acidic/basic conditions modulate reactivity—e.g., hydrolysis under strong acids yields aniline derivatives. Reductive pathways (e.g., LiAlH₄) produce methylphenylamines .

    Q. What distinguishes this compound from structurally similar compounds like 1-phenylurea or 1-methyl-3-phenylurea?

    The methyl group at the N1 position enhances hydrophobicity and alters hydrogen-bonding capacity, affecting solubility and biological activity. Comparative studies show this compound has lower herbicidal efficacy but higher thermal stability than 1-phenylurea .

    Q. What standard protocols ensure reproducibility in synthesizing and purifying this compound?

    Use anhydrous conditions for methyl isocyanate handling, followed by recrystallization in ethanol/water mixtures. Purity is confirmed via melting point analysis (literature range: 98–100°C) and thin-layer chromatography (TLC) with UV visualization .

    Advanced Research Questions

    Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound?

    Discrepancies in herbicidal or anticancer activity may arise from assay variability (e.g., cell line specificity or concentration thresholds). Dose-response curves, enzyme inhibition assays (e.g., acetylcholinesterase), and molecular docking simulations should be cross-validated across independent labs .

    Q. What computational methods predict the reactivity of this compound in multi-step syntheses?

    Density Functional Theory (DFT) calculates transition-state energies for substitution reactions, while molecular dynamics simulations model solvent interactions. Retrosynthetic tools (e.g., Pistachio/BKMS databases) identify feasible precursors for complex derivatives .

    Q. How do solvent polarity and temperature affect the regioselectivity of this compound in oxidation reactions?

    Polar aprotic solvents (e.g., DMF) favor nitroso derivative formation via hydrogen peroxide oxidation, while elevated temperatures (>60°C) accelerate side reactions. Kinetic studies using UV-Vis spectroscopy can track intermediate stability .

    Q. What strategies improve synthetic yields of this compound derivatives for structure-activity relationship (SAR) studies?

    Microwave-assisted synthesis reduces reaction times for aryl-substituted analogs. Protecting groups (e.g., Boc for amine functionalities) prevent undesired side reactions. Parallel combinatorial libraries enable rapid screening of bioactivity .

    Q. How can researchers address discrepancies in toxicity profiles of this compound across in vitro and in vivo models?

    In vitro cytotoxicity assays (e.g., MTT tests) may not account for metabolic activation in vivo. Comparative toxicokinetic studies (e.g., LC-MS/MS for metabolite identification) and histopathological analyses in rodent models are critical for risk assessment .

    Q. Methodological Guidance

    • Synthetic Reproducibility : Include detailed reaction parameters (e.g., molar ratios, solvent purity) in supplemental data .
    • Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to address variability .
    • Ethical Compliance : For biological studies, adhere to institutional guidelines for chemical handling and animal welfare .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.